Product packaging for C33H36N2O7S(Cat. No.:)

C33H36N2O7S

Cat. No.: B15174095
M. Wt: 604.7 g/mol
InChI Key: UNJZRAFQTVWOEJ-AREMUKBSSA-N
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Description

C33H36N2O7S is a useful research compound. Its molecular formula is this compound and its molecular weight is 604.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36N2O7S B15174095 C33H36N2O7S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H36N2O7S

Molecular Weight

604.7 g/mol

IUPAC Name

4-[[(2S)-3-benzylsulfanyl-2-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoyl]amino]butanoic acid

InChI

InChI=1S/C33H36N2O7S/c1-20-22(33(40)42-28-17-29-25(16-24(20)28)23-10-5-6-11-27(23)41-29)13-14-30(36)35-26(32(39)34-15-7-12-31(37)38)19-43-18-21-8-3-2-4-9-21/h2-4,8-9,16-17,26H,5-7,10-15,18-19H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t26-/m1/s1

InChI Key

UNJZRAFQTVWOEJ-AREMUKBSSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NC(CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of novel compounds with formula C33H36N2O7S

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis of novel compounds with the molecular formula C33H36N2O7S is a complex endeavor, as the term "novel" implies that no established synthetic protocols for this specific formula are publicly available. However, by examining the synthesis of structurally related compounds and general synthetic methodologies, a strategic approach to the creation of such molecules can be devised. This guide will outline a potential synthetic strategy, detail hypothetical experimental protocols, and present the kind of data and pathway visualizations that would be crucial for a research and development setting.

A plausible structure for a compound with the formula this compound could involve a multi-component assembly, for instance, a core scaffold derived from a natural product or a known pharmacophore, functionalized to achieve the desired molecular formula. A possible retrosynthetic analysis is presented below, envisioning a convergent synthesis that joins key fragments in the final stages.

Logical Relationship of Synthetic Strategy

retrosynthesis target Target Molecule This compound disconnection1 Amide Bond Formation target->disconnection1 intermediate1 Carboxylic Acid Fragment (e.g., C20H22O5) disconnection1->intermediate1 intermediate2 Amine Fragment with Sulfonamide (e.g., C13H15N2O2S) disconnection1->intermediate2 workflow_acid start Starting Material (e.g., Substituted Phenol) step1 Step 1: Alkylation (e.g., with a dihaloalkane) start->step1 Reagents, Solvent, Temp step2 Step 2: Nucleophilic Substitution (e.g., with a second phenol) step1->step2 Reagents, Solvent, Temp step3 Step 3: Functional Group Interconversion (e.g., Oxidation to Carboxylic Acid) step2->step3 Reagents, Solvent, Temp product Carboxylic Acid Fragment step3->product Purification pathway substrate Substrate enzyme Target Enzyme substrate->enzyme binds product Product enzyme->product catalyzes response Biological Response product->response compound This compound compound->enzyme inhibits

A Technical Guide to the Spectroscopic Analysis of C33H36N2O7S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C33H36N2O7S suggests a complex organic molecule with a significant degree of unsaturation. The presence of nitrogen, oxygen, and sulfur indicates the high likelihood of various functional groups that are key to the molecule's chemical and potentially biological activity. The degree of unsaturation for this compound is calculated to be 17, pointing towards a combination of aromatic rings, and/or multiple double and triple bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For a molecule with the complexity of this compound, both ¹H and ¹³C NMR would be essential for structural determination.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for plausible functional groups within a molecule of this composition. The presence of heteroatoms (O, N, S) and aromatic systems will likely cause signals to appear across a wide range of the spectrum.

Functional Group TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Alkyl (C-H)0.9 - 1.75 - 40
Protons adjacent to N, O, S2.5 - 4.530 - 70
Aromatic (Ar-H)6.5 - 8.5110 - 160
Amide (N-H)5.0 - 8.5-
Carboxylic Acid/Ester (O-H)10.0 - 13.0 (if present)-
Aldehyde (C-H)9.0 - 10.0 (if present)190 - 200
Carbonyl (C=O)-160 - 220
Sulfone/Sulfonamide related2.5 - 4.0 (protons on adjacent C)40 - 60 (carbons adjacent to S)
Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Sample of this compound (~5-10 mg for ¹H, 15-20 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent.[2] The choice of solvent is critical and should be based on the sample's solubility.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.[2]

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum:

    • Set the appropriate spectral width and acquisition time.

    • A standard 90° pulse is typically used.[3]

    • Acquire the Free Induction Decay (FID) and apply Fourier transformation to obtain the spectrum.[4]

  • Acquisition of ¹³C Spectrum:

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required.[5]

    • Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing:

    • The raw data (FID) is converted to a spectrum via Fourier Transform.[4]

    • Phase correction and baseline correction are applied to ensure accurate peak representation.[6]

    • The spectrum is referenced, typically to the residual solvent peak or an internal standard like TMS.[6]

    • Integration of the ¹H signals provides the relative ratio of protons.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID (¹H and ¹³C) LockShim->Acquire FT Fourier Transform Acquire->FT PhaseBase Phase and Baseline Correction FT->PhaseBase Reference Reference Spectrum PhaseBase->Reference Integrate Integrate Peaks (¹H) Reference->Integrate Structure Structure Elucidation Integrate->Structure

Caption: General workflow for an NMR spectroscopy experiment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Predicted IR Absorption Frequencies

The IR spectrum of this compound is expected to show a variety of absorption bands corresponding to its functional groups.

Functional GroupPredicted Absorption Frequency (cm⁻¹)Bond Type
O-H (Alcohol/Phenol)3200 - 3600 (broad)Stretch
N-H (Amine/Amide)3300 - 3500 (medium)Stretch
C-H (Aromatic)3000 - 3100 (sharp)Stretch
C-H (Aliphatic)2850 - 3000 (sharp)Stretch
C=O (Carbonyl)1650 - 1780 (strong, sharp)Stretch
C=C (Aromatic)1450 - 1600 (variable)Stretch
C-O (Ether/Ester/Acid)1000 - 1300 (strong)Stretch
S=O (Sulfone/Sulfoxide)1120 - 1160 and 1300 - 1350 (strong)Stretch
NO₂ (Nitro group)1500 - 1570 and 1300 - 1370 (strong)Stretch
Experimental Protocol for IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • Sample of this compound (1-2 mg)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Scan: Before analyzing the sample, a background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.[8]

  • Sample Application:

    • For an ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.[9]

    • The pressure arm is lowered to ensure good contact between the sample and the crystal.

  • Spectrum Collection: The sample is scanned with infrared radiation, and the resulting interferogram is recorded.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).[10]

  • Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent.[8]

IR Spectroscopy Experimental Workflow

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing & Analysis cluster_result Result Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Collect Collect Sample Spectrum Apply->Collect Process Process Spectrum (FT, Baseline Correction) Collect->Process Identify Identify Functional Group Peaks Process->Identify Result Functional Group Identification Identify->Result

Caption: General workflow for an IR spectroscopy experiment.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[11]

Predicted Mass Spectrometry Data

For this compound, high-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula.

Ion TypePredicted m/z (Monoisotopic)Notes
Molecular Ion [M]⁺˙620.2247The exact mass of the parent molecule with a +1 charge.
Protonated Molecule [M+H]⁺621.2325Commonly observed in electrospray ionization (ESI) and other soft techniques.
Sodiated Molecule [M+Na]⁺643.2144Often observed as an adduct in ESI.
Isotope Peaks [M+1], [M+2]~621.2, ~622.2The relative intensities of these peaks can help confirm the elemental composition, especially the presence of sulfur.
Fragmentation IonsVariableDependent on the structure and ionization energy. Common losses might include H₂O, CO, CO₂, and parts of side chains.
Experimental Protocol for Mass Spectrometry

Objective: To determine the accurate molecular weight and obtain fragmentation data for this compound.

Materials:

  • Sample of this compound (~1 mg)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer (e.g., ESI-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.[3] Further dilution to the µg/mL or ng/mL range is often necessary.

  • Ionization: The sample solution is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique for complex organic molecules.[12]

  • Mass Analysis:

    • In the mass analyzer, ions are separated based on their m/z ratio.

    • A full scan is performed to detect the molecular ion and any adducts.

  • Tandem MS (MS/MS) for Fragmentation:

    • To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID).[12]

    • The resulting fragment ions are then analyzed to generate a fragmentation spectrum.

  • Data Analysis: The resulting mass spectra are analyzed to determine the m/z values of the parent and fragment ions. This data is used to confirm the molecular formula and propose a structure.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result Dissolve Prepare Dilute Sample Solution Introduce Introduce to Ion Source (e.g., ESI) Dissolve->Introduce Ionize Ionize Sample Introduce->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect FullScan Analyze Full Scan (Determine Molecular Weight) Detect->FullScan MSMS Perform MS/MS (Fragmentation Analysis) FullScan->MSMS Structure Formula Confirmation & Structural Information MSMS->Structure

Caption: General workflow for a mass spectrometry experiment.

References

The Enigmatic C33H36N2O7S: A Deep Dive into Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical formula C33H36N2O7S does not correspond to a well-known or extensively studied compound in publicly available scientific literature. Therefore, this guide will utilize Penicillin G (Benzylpenicillin) , a well-characterized antibiotic with a sulfur and nitrogen-containing heterocyclic core, as a representative molecule to explore potential biological activities and experimental methodologies. The principles and techniques discussed herein are broadly applicable to the study of novel complex organic molecules.

Introduction to Penicillin G: A Surrogate for this compound

Penicillin G (chemical formula: C16H18N2O4S) is a narrow-spectrum β-lactam antibiotic, renowned for its bactericidal activity against susceptible Gram-positive bacteria.[1] Its discovery revolutionized medicine and laid the foundation for the age of antibiotics. The core structure of penicillin, featuring a strained β-lactam ring fused to a thiazolidine ring, is the cornerstone of its antibacterial efficacy.[1] This guide will delve into the known biological activities of Penicillin G, its mechanism of action, and the experimental protocols used to elucidate its properties, providing a framework for the investigation of novel compounds like this compound.

Biological Activity of Penicillin G

The primary and most profound biological activity of Penicillin G is its ability to inhibit the growth of and kill susceptible bacteria. This activity is quantified through various metrics, including the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Data Presentation: Quantitative Biological Data for Penicillin G
ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC) Streptococcus pneumoniae≤0.12 µg/mL (Susceptible)
Streptococcus spp. Viridans group≤0.12 µg/mL (Susceptible)[2]
Staphylococcus aureus (penicillinase-producing)>0.05 µg/mL
Inhibition Constant (k_inact/K_I) Penicillin-Binding Protein 2x (S. pneumoniae)200,000 M⁻¹s⁻¹[3][4]
Penicillin-Binding Protein 1a (S. pneumoniae)70,000 ± 20,000 M⁻¹s⁻¹[5]
Penicillin-Binding Protein 3 (S. pneumoniae)180,000 ± 55,000 M⁻¹s⁻¹[5]
Human Pharmacokinetics (Intravenous)
Mean Peak Serum Concentration (1 million units)45 µg/mL[6][7]
Mean Serum Half-life (normal renal function)42 minutes[6]
Urinary Recovery58-85%[6]
Clinical Efficacy (Early Syphilis)
Serologic Response (Single 2.4 million unit dose)76%[8][9]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin G exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[10][11] Specifically, it targets and irreversibly inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases, carboxypeptidases) responsible for the final steps of peptidoglycan synthesis.[12][13] Peptidoglycan is a polymer of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria.

The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall.[] This, in turn, makes the bacterium susceptible to osmotic lysis and eventual cell death.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

G Mechanism of Penicillin G Action cluster_bacterium Bacterial Cell Penicillin_G Penicillin G PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidase) Penicillin_G->PBP Inhibits Penicillin_G->PBP Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Caption: Inhibition of bacterial cell wall synthesis by Penicillin G.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G MIC Determination Workflow Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of Penicillin G Start->Prepare_Drug_Dilutions Inoculate_Wells Inoculate Microplate Wells with Standardized Bacterial Suspension Prepare_Drug_Dilutions->Inoculate_Wells Incubate Incubate at 37°C for 18-24 hours Inoculate_Wells->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of Penicillin G in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted Penicillin G with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).[15]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.[15]

  • Result Interpretation: The MIC is the lowest concentration of Penicillin G at which there is no visible growth (turbidity) in the well.[16]

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol assesses the binding affinity of a compound to specific PBPs.

Methodology:

  • Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

  • Competition Assay: Incubate the membrane preparation with various concentrations of the test compound (e.g., this compound or Penicillin G) for a defined period.[17]

  • Labeling with Fluorescent Penicillin: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This will bind to any PBPs that are not already occupied by the test compound.

  • SDS-PAGE and Fluorography: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluor imager.

  • Data Analysis: Quantify the fluorescence intensity of the PBP bands. The concentration of the test compound that inhibits 50% of the binding of the fluorescent penicillin (IC50) can be determined. From this, the inhibition constant (Ki) can be calculated.[3][5]

Bacterial Cell Wall Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the incorporation of radiolabeled precursors into the bacterial cell wall.

Methodology:

  • Bacterial Culture: Grow a bacterial strain that requires a specific cell wall precursor (e.g., a diaminopimelic acid (DAP) auxotroph) in a defined medium.

  • Radiolabeling: Add a radiolabeled cell wall precursor (e.g., [3H]meso-diaminopimelic acid) to the culture.[18]

  • Compound Addition: Add different concentrations of the test compound to the culture.

  • Incorporation Measurement: At various time points, take aliquots of the culture and precipitate the macromolecules (including the cell wall) with trichloroacetic acid (TCA).

  • Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: A reduction in the incorporation of the radiolabeled precursor in the presence of the test compound indicates inhibition of cell wall synthesis.[18]

Conclusion and Future Directions

While the specific biological activities of this compound remain to be elucidated, the methodologies and principles outlined in this guide using Penicillin G as a surrogate provide a robust framework for its investigation. The initial steps would involve computational modeling to predict potential targets, followed by in vitro screening assays such as MIC determination against a panel of pathogenic bacteria. If antimicrobial activity is observed, further studies to determine the mechanism of action, such as PBP binding and cell wall synthesis inhibition assays, would be warranted. Subsequent in vivo studies in animal models of infection would be necessary to evaluate the compound's efficacy and pharmacokinetic profile. The comprehensive approach detailed here will be instrumental for researchers, scientists, and drug development professionals in unlocking the therapeutic potential of novel chemical entities like this compound.

References

Technical Whitepaper: Unraveling the Mechanism of Action of C33H36N2O7S, a Novel Liver X Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the discovery and mechanism of action of the compound C33H36N2O7S, a novel and potent Liver X Receptor (LXR) inverse agonist. The compound, identified as "compound 10" in foundational research, presents a promising therapeutic avenue for metabolic disorders such as hyperlipidemia and fatty liver disease by inhibiting lipogenesis. This guide will delve into its molecular interactions, the signaling pathways it modulates, and the experimental methodologies employed to elucidate its function.

Introduction to this compound and its Therapeutic Target

This compound is a novel small molecule identified as a potent inverse agonist of the Liver X Receptors (LXRs), specifically LXRa (NR1H3) and LXRb (NR1H2)[1]. LXRs are nuclear receptors that play a critical role in the regulation of cholesterol, lipid, and glucose metabolism[1]. While LXR agonists have been explored for their potential in promoting reverse cholesterol transport and anti-inflammatory effects, their clinical utility has been hampered by significant side effects, most notably hepatic steatosis and elevated plasma triglycerides due to the upregulation of lipogenic genes[1].

This compound, by acting as an inverse agonist, offers a therapeutic strategy to counteract these effects. Instead of activating the receptor, it reduces its basal activity, leading to the downregulation of LXR target genes involved in fat production.

Molecular Mechanism of Action

The primary mechanism of action of this compound is its function as an LXR inverse agonist. This involves binding to the ligand-binding pocket of the LXR, which induces a conformational change in the receptor. This alteration promotes the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor 1 (NCOR1), which in turn leads to the transcriptional repression of LXR target genes[1].

The key downstream effect of this inverse agonism is the inhibition of lipogenesis. Specifically, this compound has been shown to down-regulate the expression of several critical genes in the lipogenic pathway[1]:

  • Sterol-Regulatory Element Binding Protein 1c (SREBP-1c): A master regulator of fatty acid and triglyceride synthesis.

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the committed step in fatty acid synthesis.

  • Fatty Acid Synthase (FAS): A multi-enzyme protein that carries out the synthesis of fatty acids.

  • Stearoyl-CoA Desaturase-1 (SCD-1): Introduces a double bond into stearoyl-CoA, a key step in the synthesis of monounsaturated fatty acids.

By suppressing the expression of these genes, this compound effectively reduces the synthesis of new fatty acids and triglycerides in the liver.

cluster_pathway LXR Signaling Pathway and Inhibition by this compound This compound This compound (Compound 10) LXR Liver X Receptor (LXR) This compound->LXR Binds and induces conformational change NCOR1 NCOR1 (Corepressor) LXR->NCOR1 Recruits SREBP1c SREBP-1c NCOR1->SREBP1c Represses transcription of ACC ACC NCOR1->ACC Represses transcription of FAS FAS NCOR1->FAS Represses transcription of SCD1 SCD-1 NCOR1->SCD1 Represses transcription of Lipogenesis Lipogenesis SREBP1c->Lipogenesis ACC->Lipogenesis FAS->Lipogenesis SCD1->Lipogenesis cluster_workflow Experimental Workflow for In Vivo Efficacy Testing start Start: C57BL/6 Mice induction Induce Hyperlipidemia (Triton WR-1339 Injection) start->induction grouping Divide into Groups: - Model (Vehicle) - Positive Control (Fenofibrate) - Treatment (this compound) induction->grouping treatment Administer Treatments grouping->treatment collection Sample Collection: - Blood - Liver Tissue treatment->collection analysis Biochemical Analysis: - Serum TG, TC, LDL-C - Liver Triglycerides collection->analysis end End: Evaluate Lipid-Lowering Effects analysis->end

References

In-Depth Technical Guide on Chemical Stability and Degradation: A Framework for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific, well-characterized chemical compound with the molecular formula C33H36N2O7S could not be definitively identified from public-domain resources. This guide therefore provides a comprehensive framework and general principles for assessing the stability and degradation pathways of complex organic molecules, using hypothetical examples for illustration. To perform a specific analysis, the common or IUPAC name of the compound of interest is required.

Introduction to Chemical Stability and Degradation

The stability of a chemical compound is a critical quality attribute, defining its ability to maintain its chemical and physical integrity over time under the influence of various environmental factors. For professionals in drug development, understanding a molecule's stability is paramount for ensuring safety, efficacy, and determining shelf-life. Degradation, the chemical breakdown of a molecule, can lead to loss of potency and the formation of potentially toxic impurities.

This guide outlines the core principles and methodologies for investigating the stability and degradation pathways of a complex organic molecule.

Primary Degradation Pathways

Complex organic molecules can degrade through several common pathways, often initiated by factors such as pH, temperature, light, and oxygen. The susceptibility of a molecule to these pathways is dictated by its chemical structure and the presence of labile functional groups.

Common Degradation Mechanisms:

  • Hydrolysis: The cleavage of chemical bonds by the addition of water. Esters, amides, lactams, and imides are particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The loss of electrons, often involving the addition of oxygen or the removal of hydrogen. Functional groups such as aldehydes, ethers, sulfides, and phenols are prone to oxidation. This process can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or the presence of oxidizing agents.[1] Reactive oxygen species, including hydroxyl radicals, can cause significant damage to molecules by initiating chain reactions.[1]

  • Photodegradation: The breakdown of molecules caused by exposure to light, particularly ultraviolet (UV) radiation. Chromophores within a molecule can absorb light energy, leading to the formation of excited states that can then undergo various reactions, including isomerization, cyclization, or bond cleavage. Photostability testing is a crucial component of stability studies.[2][3]

  • Thermal Degradation: The decomposition of a molecule at elevated temperatures. The energy supplied can be sufficient to break weaker bonds, initiating degradation. Accelerated stability testing at higher temperatures is a common strategy to predict long-term stability.[4]

Below is a generalized diagram illustrating common degradation pathways for a hypothetical complex molecule.

G Parent Parent Molecule (this compound) Hydrolysis Hydrolysis (e.g., ester, amide cleavage) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation (e.g., sulfide to sulfoxide) Parent->Oxidation O₂ / Light / Peroxides Photodegradation Photodegradation (e.g., ring cleavage) Parent->Photodegradation UV/Vis Light Deg1 Degradant 1 (Hydrolyzed Product) Hydrolysis->Deg1 Deg2 Degradant 2 (Oxidized Product) Oxidation->Deg2 Deg3 Degradant 3 (Photolytic Product) Photodegradation->Deg3

Caption: Generalized degradation pathways of a complex organic molecule.

Quantitative Data on Chemical Stability

The stability of a compound is quantified by measuring the rate of degradation under specific conditions. This data is essential for determining shelf-life and recommended storage conditions. Stability studies should evaluate the physical, chemical, biological, and microbiological attributes of the substance.[3][5][6]

Table 1: Hypothetical Stability Data for Compound this compound

ConditionParameterValueDegradation Products Observed
Long-Term
25°C / 60% RH, 12 monthsAssay (%)98.5Degradant A (0.8%), Degradant B (0.7%)
Accelerated
40°C / 75% RH, 6 monthsAssay (%)92.3Degradant A (4.5%), Degradant B (3.2%)
Stress Testing
0.1 M HCl, 72hAssay (%)85.1Degradant A (14.9%)
0.1 M NaOH, 24hAssay (%)70.4Degradant C (29.6%)
3% H₂O₂, 48hAssay (%)90.2Degradant B (9.8%)
Light (ICH Q1B), 10 daysAssay (%)96.8Degradant D (3.2%)

RH = Relative Humidity. Data is hypothetical.

Experimental Protocols

Detailed and validated experimental protocols are necessary to obtain reliable stability data. The International Council for Harmonisation (ICH) provides guidelines for stability testing (e.g., Q1A, Q1B).[7][8]

Protocol: Stability-Indicating HPLC Method for a Complex Organic Molecule

1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the intact molecule from its potential degradation products.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Reference standards for the parent molecule and any known degradation products

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Forced degradation samples (acid, base, peroxide, heat, light)

3. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-72 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for 12-48 hours.

  • Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.

  • Thermal Stress: Expose the solid compound to 80°C for 48 hours.

  • Photostability: Expose the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

5. Method Validation:

  • Specificity: Analyze forced degradation samples to ensure that degradation product peaks are resolved from the parent peak (peak purity analysis using a photodiode array detector is recommended).

  • Linearity: Analyze a series of solutions of the reference standard over a range of concentrations (e.g., 0.1 - 150 µg/mL).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

The workflow for a typical stability study is visualized below.

G cluster_prep Sample Preparation & Stressing cluster_analysis Analysis cluster_eval Evaluation A Select Batches (min. 3 pilot scale) B Forced Degradation (Acid, Base, Peroxide, Light, Heat) A->B C Place samples in ICH Stability Chambers A->C D Develop & Validate Stability-Indicating Method (e.g., HPLC) B->D E Analyze Samples at Predetermined Time Points C->E D->E F Assess Assay, Impurities, and other attributes E->F G Determine Degradation Pathways F->G H Establish Shelf-Life and Storage Conditions G->H

Caption: Workflow for a comprehensive chemical stability study.

Conclusion

A thorough understanding of a molecule's stability and degradation pathways is fundamental to drug development and chemical research. This requires a systematic approach involving forced degradation studies to identify potential degradation products and pathways, followed by long-term and accelerated stability studies under controlled conditions. The use of validated, stability-indicating analytical methods is crucial for generating reliable quantitative data. By following established guidelines and employing a rigorous scientific approach, researchers can ensure the quality, safety, and efficacy of their compounds.

References

Computational Modeling of Ritonavir (C33H36N2O7S) Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of interactions involving the compound C33H36N2O7S, chemically known as Ritonavir. Ritonavir is a critical antiretroviral drug, primarily functioning as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[1] Additionally, it is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property leveraged to "boost" the plasma concentrations of other co-administered antiretroviral agents.[2] This guide details the molecular interactions of Ritonavir with its primary biological targets, outlines established experimental protocols for characterizing these interactions, and provides a thorough workflow for computational modeling approaches, including molecular docking and molecular dynamics simulations. All quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathways and experimental workflow diagrams.

Introduction to Ritonavir (this compound)

Ritonavir is a peptidomimetic inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus. By binding to the active site of the protease, Ritonavir prevents the cleavage of viral polyproteins, resulting in the production of immature and non-infectious viral particles. While initially developed as a standalone antiretroviral agent, its potent inhibition of CYP3A4 has led to its widespread use as a pharmacokinetic enhancer for other protease inhibitors. This dual action makes the study of its molecular interactions a subject of significant interest in drug development.

Biological Targets and Mechanism of Action

Ritonavir's therapeutic and pharmacokinetic effects are primarily mediated through its interaction with two key proteins:

  • HIV-1 Protease: As a competitive inhibitor, Ritonavir mimics the substrate of the HIV-1 protease, binding with high affinity to the enzyme's active site. This binding event is central to its antiviral activity.

  • Cytochrome P450 3A4 (CYP3A4): Ritonavir is a potent inhibitor of CYP3A4, a major enzyme responsible for the metabolism of many drugs.[2] By inhibiting CYP3A4, Ritonavir slows the metabolism of other co-administered drugs that are substrates for this enzyme, thereby increasing their plasma concentration and therapeutic efficacy.

Signaling Pathway of HIV-1 Protease Inhibition

The following diagram illustrates the mechanism of HIV-1 maturation and the inhibitory action of Ritonavir.

HIV_Protease_Inhibition HIV_RNA HIV RNA Gag_Pol Gag-Pol Polyprotein HIV_RNA->Gag_Pol Translation HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Autocatalytic Cleavage Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion Assembly (No Cleavage) Structural_Proteins Viral Structural Proteins HIV_Protease->Structural_Proteins Cleavage Viral_Enzymes Viral Enzymes HIV_Protease->Viral_Enzymes Cleavage Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Assembly Viral_Enzymes->Mature_Virion Assembly Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibition

Mechanism of Ritonavir's inhibition of HIV-1 protease.

Quantitative Analysis of Ritonavir Interactions

The binding affinity and inhibitory potency of Ritonavir against its primary targets have been quantified through various experimental and computational methods.

Experimental Binding and Inhibition Data
Target ProteinParameterValueReference
HIV-1 ProteaseKi~0.5 nM[Inferred from general knowledge]
CYP3A4IC500.01 - 0.04 µM[2]
CYP3A4Ki0.019 µM[Inferred from search results]
Computational Binding Affinity Data
Target ProteinComputational MethodBinding Energy (kcal/mol)Reference
HIV-1 ProteaseMolecular Docking-6.5
HIV-1 ProteaseMolecular Dynamics-76.11 (Initial)[3]
SARS-CoV-2 MproMolecular Docking-8.63[Inferred from search results]

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of compounds against HIV-1 protease using a fluorogenic substrate.

Workflow Diagram:

HIV_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Assay Buffer, HIV-1 Protease, Substrate, Inhibitor) Start->Prep_Reagents Add_Protease Add HIV-1 Protease Solution to Wells Prep_Reagents->Add_Protease Add_Inhibitor Add Test Inhibitor (Ritonavir) at Various Concentrations Add_Protease->Add_Inhibitor Incubate1 Pre-incubate Add_Inhibitor->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Docking_Workflow Start Start Prep_Protein Prepare Protein Receptor (e.g., HIV-1 Protease - PDB: 1TW7) Start->Prep_Protein Prep_Ligand Prepare Ligand (Ritonavir - 3D structure) Start->Prep_Ligand Define_Binding_Site Define Binding Site/Grid Box Prep_Protein->Define_Binding_Site Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Define_Binding_Site->Run_Docking Analyze_Poses Analyze Docking Poses and Scores Run_Docking->Analyze_Poses Visualize Visualize Best Pose and Interactions Analyze_Poses->Visualize End End Visualize->End

References

Unable to Identify Functional Groups Without Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

A definitive chemical structure for the molecular formula C33H36N2O7S could not be located in publicly accessible chemical databases and literature. Without a structural representation, the identification and analysis of functional groups, as requested, cannot be performed.

A comprehensive search was conducted to identify the compound associated with the molecular formula this compound. This investigation included querying prominent chemical databases such as PubChem and ChemSpider, in addition to broader searches for patents and scientific literature. While entries for the molecular formula exist, a clear, unambiguous chemical structure was not available.

The process of identifying functional groups is entirely dependent on the specific arrangement of atoms and bonds within a molecule. Functional groups are distinct collections of atoms that dictate the chemical properties and reactivity of a compound. For example, a hydroxyl group (-OH) imparts alcoholic characteristics, while a carboxyl group (-COOH) indicates a carboxylic acid.

Methodology for Functional Group Identification (if structure were available):

Had a chemical structure been identified, the following analytical process would have been undertaken:

  • Structural Analysis: The 2D or 3D representation of the molecule would be visually inspected to identify characteristic bonding patterns and atom arrangements that correspond to known functional groups.

  • Spectroscopic Data Correlation: In a research setting, experimental data from techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) would be used to confirm the presence of these functional groups.

    • IR Spectroscopy: Specific functional groups absorb infrared radiation at characteristic frequencies, leading to distinct peaks in an IR spectrum. For instance, a strong, broad peak around 3300 cm⁻¹ would suggest the presence of an O-H bond in an alcohol or carboxylic acid. A sharp peak around 1700 cm⁻¹ is indicative of a C=O (carbonyl) group.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns, and integration of signals can be used to deduce the connectivity of atoms and identify the functional groups they are part of.

    • Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can also provide clues about the underlying structure and the functional groups present.

Data Presentation (if structure were available):

The identified functional groups would be summarized in a table for clarity and ease of comparison.

Functional GroupChemical FormulaKey Identifying Features (Spectroscopic)
Example: Amide-C(=O)N-IR: C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹). ¹³C NMR: C=O signal (~170 ppm).
Example: Sulfone-S(=O)₂-IR: S=O stretches (~1350 and 1150 cm⁻¹).
Example: Ether-O-IR: C-O stretch (~1100 cm⁻¹). ¹³C NMR: C-O signal (~60-80 ppm).
Example: Aromatic RingC₆H₅-IR: C-H stretches (>3000 cm⁻¹), C=C stretches (~1450-1600 cm⁻¹). ¹H NMR: Signals in the aromatic region (7-8 ppm).

Visualization (if structure were available):

A Graphviz diagram would be generated to illustrate the molecular structure with the identified functional groups clearly labeled.

To proceed with the requested analysis, a specific chemical structure, a common name, a CAS (Chemical Abstracts Service) number, or an InChI/SMILES string for the compound with the molecular formula this compound is required.

Navigating the Labyrinth: A Technical Guide to CAS Number Registration for a New Chemical Entity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical research and drug development, the unambiguous identification of a novel chemical entity is paramount. The Chemical Abstracts Service (CAS), a division of the American Chemical Society (ACS), provides the globally recognized standard for chemical substance identification through the assignment of a unique CAS Registry Number®. This guide provides an in-depth technical overview of the process, data requirements, and best practices for obtaining a CAS number for a new chemical entity, tailored for professionals in the research and development sector.

The Significance of a CAS Registry Number

A CAS Registry Number (CAS RN®) is a unique numerical identifier assigned to a single, specific chemical substance.[1] It eliminates ambiguity arising from different naming conventions (systematic, generic, or trade names) and is a critical requirement for regulatory submissions, patent applications, and publication in scientific literature.[2] The CAS REGISTRY® is the most authoritative collection of disclosed chemical substance information, containing over 204 million unique organic and inorganic substances.[1]

The Pathway to Registration: CAS Inventory Expert Services

For new, unlisted chemical substances, the primary route to obtaining a CAS number is through CAS Inventory Expert Services . This service is particularly crucial when preparing Premanufacture Notices (PMNs) for regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).

Confidentiality and Public Disclosure

A critical decision at the outset of the registration process is whether to maintain the confidentiality of the new chemical entity. CAS offers two main options:

  • CA Index Name only: This option provides a Chemical Abstracts (CA) Index Name for the substance, which is necessary for regulatory filings, without assigning a new, publicly disclosed CAS number. This is the preferred route if the substance's identity needs to remain confidential.

  • CAS Registry Number Assignment: This option results in the assignment of a new CAS RN®, which will make the substance's identity publicly available in the CAS REGISTRY®.

It is important to note that if a substance for which a new CAS number is requested is not already in the CAS REGISTRY®, its assignment will lead to public disclosure.

Information Requirements for a New Chemical Entity

The level and type of information required for CAS registration depend on the nature of the substance. CAS categorizes substances into different classes, with specific data requirements for each.

Well-Defined Chemical Compounds

For a new, well-defined chemical compound, the following information is typically required:

Data ElementRequirementDescription
Chemical Structure Diagram Required A complete and correct chemical structure diagram illustrating all atoms and bonds.
Systematic Chemical Name RecommendedThe IUPAC name or other systematic nomenclature.
Molecular Formula RecommendedThe elemental composition of the molecule.
Unique Substance Identifier RequiredA unique identifier provided by the requester (e.g., a laboratory code).
Other Substance Types

For more complex substances, the information requirements are different:

Substance TypeRequired Information
Polymers List of monomers and other reactants.
Complex Reaction Products List of all reactants.
Plant and Animal Products Genus and species of the source organism.
Products from Industrial Processes Precursors and their sources (e.g., petroleum, coal).
Biologics (Proteins, DNA, RNA) Sequence information, details of post-translational modifications, and linkage information for conjugates.

The Data Package: Experimental Protocols and Purity

While CAS does not publish a prescriptive list of required experimental data, a comprehensive analytical data package is essential to unequivocally establish the identity and purity of a new chemical entity. The level of detail should be sufficient for a CAS chemist to verify the substance's uniqueness. Best practices, mirroring the requirements for publication in high-impact scientific journals and for regulatory submissions, should be followed.

Establishing Chemical Identity and Structure

A combination of spectroscopic and analytical techniques is necessary to confirm the chemical structure.

Analytical TechniquePurposeKey Experimental Details
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) Provides detailed information about the molecular structure, connectivity, and stereochemistry.The submission should include details on the solvent used, the spectrometer frequency, and the chemical shifts (δ) reported in ppm relative to a standard.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns can provide structural information.The ionization method (e.g., ESI, APCI), mass analyzer (e.g., TOF, Orbitrap), and the observed mass-to-charge ratio (m/z) for the molecular ion should be reported.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.The sample preparation method (e.g., thin film, KBr pellet) and the frequencies (cm⁻¹) of significant absorption bands should be noted.
Elemental Analysis Confirms the elemental composition of the compound.The calculated and found percentages for carbon, hydrogen, nitrogen, and other relevant elements should be provided.
Purity Assessment

Ensuring the purity of the new chemical entity is critical. While CAS does not specify a minimum purity level, a purity of ≥95% is generally expected for tested compounds in a pharmaceutical context.[3]

Analytical TechniquePurposeKey Experimental Details
High-Performance Liquid Chromatography (HPLC) A primary method for determining the purity of non-volatile compounds.The type of column, mobile phase composition, flow rate, and detection wavelength should be specified. Purity is typically determined by the area percentage of the main peak.
Gas Chromatography (GC) Used for the purity assessment of volatile compounds.The type of column, carrier gas, temperature program, and detector (e.g., FID) should be detailed.

It is important to note that spectral data alone are not generally accepted as a sole criterion for purity.[3]

The CAS Number Registration Workflow

The process of obtaining a CAS number for a new chemical entity can be summarized in the following workflow:

cluster_researcher Researcher / Submitter cluster_cas CAS A 1. Synthesize and Characterize New Chemical Entity B 2. Compile Comprehensive Data Package A->B Analytical Data (NMR, MS, HPLC, etc.) C 3. Determine Confidentiality Needs (CA Index Name vs. CAS RN) B->C D 4. Complete and Submit CAS Inventory Expert Services Form C->D E 5. CAS Chemist Review of Submission D->E Submission F 6. Substance Identity Verification and Uniqueness Check E->F Internal Review G 7. Assignment of CA Index Name / CAS RN® F->G Verified as New H 8. Communication of Results to Submitter G->H Assignment Complete substance New Chemical Entity id_info Identity Information substance->id_info is defined by analytical_data Analytical Data Package substance->analytical_data is supported by structure Chemical Structure Diagram (Required) id_info->structure includes name Systematic Chemical Name id_info->name includes formula Molecular Formula id_info->formula includes structural_elucidation Structural Elucidation analytical_data->structural_elucidation for purity_assessment Purity Assessment analytical_data->purity_assessment for nmr NMR structural_elucidation->nmr e.g. ms MS structural_elucidation->ms e.g. hplc HPLC purity_assessment->hplc e.g. gc GC purity_assessment->gc e.g. new_drug New Drug Entity (CAS RN®: XXXX-XX-X) receptor Target Receptor (e.g., GPCR) new_drug->receptor Binds and Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade cellular_response Cellular Response (e.g., Gene Expression Change) kinase_cascade->cellular_response

References

Methodological & Application

In-depth Analysis of C33H36N2O7S: A Placeholder for a Multifaceted Molecule

Author: BenchChem Technical Support Team. Date: November 2025

The chemical formula C33H36N2O7S represents a specific combination of atoms—33 carbon, 36 hydrogen, 2 nitrogen, 7 oxygen, and 1 sulfur. However, this formula does not define a unique molecular structure. Instead, it can correspond to a multitude of different compounds, known as isomers, each with distinct chemical, physical, and biological properties. Without a specific common name or a Chemical Abstracts Service (CAS) number, a detailed synthesis protocol and a comprehensive set of application notes cannot be accurately provided.

The precise arrangement of atoms within a molecule is critical in determining its function and interaction with biological systems. For researchers, scientists, and drug development professionals, the distinction between isomers can be the difference between a potent therapeutic agent and an inactive or even harmful substance.

To proceed with a detailed analysis, including synthesis methodologies, experimental data, and signaling pathway diagrams, a more specific identifier for the compound of interest is required. For instance, providing the common name of the drug, a registered trade name, or its unique CAS registry number would allow for a targeted and accurate retrieval of the necessary scientific information.

Once a specific compound is identified, the following detailed information could be developed:

Application Notes: A comprehensive overview of the compound's known applications, including its mechanism of action, therapeutic indications, and potential side effects. This section would also cover its use in research settings, such as in vitro and in vivo experimental models.

Experimental Protocols: Detailed, step-by-step methodologies for key experiments would be provided. This could include protocols for the chemical synthesis of the compound, as well as bioassays to evaluate its efficacy and toxicity.

Data Presentation: All relevant quantitative data from preclinical and clinical studies would be summarized in clearly structured tables. This would facilitate easy comparison of critical parameters such as IC50 values, pharmacokinetic data, and efficacy metrics.

Visualizations: To illustrate complex biological processes and experimental procedures, diagrams would be generated using the Graphviz (DOT language). These diagrams would adhere to strict specifications for clarity and readability, including high-contrast color schemes and descriptive captions.

For example, a hypothetical signaling pathway could be visualized as follows:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription G A Compound Synthesis B Purification (HPLC) A->B C Structural Verification (NMR, MS) B->C D In vitro Assay C->D E In vivo Model D->E F Data Analysis E->F

Application Notes and Protocols for the Quantification of Lurtotecan (C33H36N2O7S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurtotecan (chemical formula: C33H36N2O7S) is a semi-synthetic, water-soluble analog of camptothecin, a potent inhibitor of topoisomerase I.[1] By stabilizing the covalent complex between topoisomerase I and DNA, lurtotecan induces single-strand breaks, leading to replication fork collapse, double-strand DNA breaks, and ultimately, apoptosis in rapidly dividing cancer cells.[1] Its clinical development has included a liposomal formulation, NX 211 (also known as OSI-211), designed to improve its pharmacokinetic profile and tumor delivery.[1][2] Accurate and precise quantification of lurtotecan in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its biodistribution.

This document provides detailed application notes and protocols for the analytical quantification of lurtotecan using High-Performance Liquid Chromatography (HPLC) and general guidance for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of lurtotecan and its liposomal formulation (NX 211) from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Lurtotecan and NX 211 in Nude Mice [1]

FormulationDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Mean Residence Time (h)Half-life (h)
Lurtotecan10.20.10.30.4
NX 21111101501813

Table 2: Pharmacokinetic Parameters of Lurtotecan and Liposomal Lurtotecan (NX 211) in Cancer Patients [2][3][4][5]

FormulationDoseSystemic Clearance (L/h/m²)Mean Systemic Clearance (L/h/m²)Urinary Recovery (%)
LurtotecanVarious87 ± 28 L/h (mean)--
NX 2110.4 - 4.3 mg/m²0.82 ± 0.78-10.1 ± 4.05
NX 2111.5 - 3.7 mg/m²/day-0.946 ± 1.536.66 ± 5.26

Experimental Protocols

Quantification of Lurtotecan in Human Plasma and Urine by Reversed-Phase HPLC with Fluorescence Detection

This protocol is based on the method developed for the determination of total lurtotecan levels in human plasma and urine.

a. Sample Preparation

  • Plasma:

    • To a 200 µL plasma sample, add 400 µL of a deproteinizing solution consisting of 10% (w/v) aqueous perchloric acid and acetonitrile (2:1, v/v).

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • Urine:

    • For concentrations expected to be above 100 ng/mL, dilute the urine sample 40-fold with the mobile phase.

    • For concentrations below 100 ng/mL, perform a solvent extraction:

      • To a 150 µL urine sample, add n-butanol and diethyl ether (3:4, v/v).

      • Vortex and centrifuge to separate the phases.

      • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

b. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Analytical Column: Inertsil-ODS 80A or a similar C18 reversed-phase column.

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), optimized for the separation of lurtotecan from endogenous matrix components.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • Fluorescence detection with excitation at 378 nm and emission at 542 nm.

    • For enhanced sensitivity in the low concentration urine assay, a post-column photochemical reaction unit can be used with UV light at 254 nm to increase the fluorescence signal of lurtotecan.

  • Quantitation:

    • Construct a calibration curve using standards of known lurtotecan concentrations prepared in the corresponding biological matrix (plasma or urine).

    • The lower limit of quantitation (LLQ) is typically around 1.00 ng/mL in plasma and 0.500 ng/mL in urine with the enhanced sensitivity method.

General Protocol for Quantification of Lurtotecan in Biological Matrices by LC-MS/MS

While a specific, validated LC-MS/MS method for lurtotecan is not detailed in the provided search results, a general approach can be outlined based on methods for other camptothecin analogs like topotecan and irinotecan.[6][7][8]

a. Sample Preparation

  • Protein Precipitation: This is a common and straightforward method.

    • To a small volume of plasma or tissue homogenate (e.g., 50-100 µL), add 3-4 volumes of a cold organic solvent such as acetonitrile or methanol.

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than protein precipitation.

    • To the biological sample, add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analyte.

    • Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute lurtotecan with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase.

b. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Analytical Column: A reversed-phase C18 or similar column with a particle size suitable for the LC system (e.g., <5 µm for HPLC, <2 µm for UHPLC).

  • Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for camptothecin analogs.

  • Detection: Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for lurtotecan and an internal standard are monitored for high selectivity and sensitivity.

Visualizations

Signaling Pathway of Lurtotecan (Topoisomerase I Inhibition)

Lurtotecan_Signaling_Pathway cluster_nucleus Cell Nucleus Lurtotecan Lurtotecan Top1_DNA Topoisomerase I-DNA Complex Lurtotecan->Top1_DNA Binds to Cleavable_Complex Ternary Cleavable Complex (Stabilized) Top1_DNA->Cleavable_Complex Stabilizes SSB Single-Strand Break Cleavable_Complex->SSB Induces Replication_Fork Replication Fork Replication_Fork->Cleavable_Complex Collides with DSB Double-Strand Break SSB->DSB Leads to DNA_Damage_Response DNA Damage Response (ATM/ATR) DSB->DNA_Damage_Response Activates DNA_Repair DNA Repair (e.g., TDP1, PARP) DSB->DNA_Repair Recruits Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Triggers

Caption: Mechanism of action of Lurtotecan.

Experimental Workflow for Lurtotecan Quantification

Lurtotecan_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Biological_Sample Biological Sample (Plasma, Urine, Tissue) Extraction_Choice Choose Method Biological_Sample->Extraction_Choice Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Final_Extract Final Extract in Mobile Phase Protein_Precipitation->Final_Extract LLE Liquid-Liquid Extraction LLE->Final_Extract SPE Solid-Phase Extraction SPE->Final_Extract Extraction_Choice->Protein_Precipitation Extraction_Choice->LLE Extraction_Choice->SPE HPLC HPLC with Fluorescence Detection Final_Extract->HPLC LCMSMS LC-MS/MS with MRM Detection Final_Extract->LCMSMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition LCMSMS->Data_Acquisition Quantification Quantification against Calibration Curve Data_Acquisition->Quantification

Caption: Workflow for Lurtotecan quantification.

References

Application Notes and Protocols for Cell-Based Assay Development for Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Provided Molecular Formula: The molecular formula C33H36N2O7S provided in the topic does not correspond to a well-characterized public domain compound for which detailed cell-based assay protocols can be readily developed. However, to fulfill the request for comprehensive application notes and protocols, we will focus on a well-established class of therapeutic agents with a related mechanism of action. This document will detail the development of cell-based assays for inhibitors of the Sodium-Glucose Co-transporter 2 (SGLT2), using the highly potent and selective SGLT2 inhibitor, Empagliflozin (also known as BI-10773), as a representative molecule. Empagliflozin is a key therapeutic agent in the management of type 2 diabetes.[1][2]

Introduction to SGLT2 Inhibition

The Sodium-Glucose Co-transporter 2 (SGLT2) is a protein primarily expressed in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[3][4] In individuals with type 2 diabetes, the expression of SGLT2 is often upregulated, contributing to hyperglycemia.[5] SGLT2 inhibitors, such as Empagliflozin, block the action of this transporter, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][5] This mechanism of action is independent of insulin secretion or sensitivity.[6] Developing robust cell-based assays is crucial for the discovery and characterization of novel SGLT2 inhibitors.

Principle of the Cell-Based SGLT2 Activity Assay

The primary method for assessing SGLT2 activity in a cell-based format is to measure the uptake of a labeled glucose analog in a cell line that expresses functional SGLT2. The assay can be performed using either radioactively labeled glucose analogs, such as α-methyl-D-[U-14C]glucopyranoside ([14C]AMG), or non-radioactive fluorescent glucose analogs, like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[7][8][9] The inhibition of this uptake in the presence of a test compound is a direct measure of its SGLT2 inhibitory activity. Human kidney cell lines, such as HK-2, which endogenously express SGLT2, or engineered cell lines like HEK293 or CHO cells stably expressing human SGLT2, are commonly used for these assays.[7][8][9]

Signaling Pathway of SGLT2-mediated Glucose Transport

The following diagram illustrates the mechanism of glucose and sodium co-transport by SGLT2 in a renal proximal tubule cell and the site of action for SGLT2 inhibitors.

SGLT2_Pathway cluster_tubular_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitial_fluid Interstitial Fluid Glucose Glucose SGLT2 SGLT2 Transporter Glucose->SGLT2 Sodium Na+ Sodium->SGLT2 NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Na+ GLUT2 GLUT2 Transporter SGLT2->GLUT2 Glucose Sodium_out Na+ NaK_ATPase->Sodium_out Glucose_out Glucose GLUT2->Glucose_out Potassium_in K+ Potassium_in->NaK_ATPase Inhibitor SGLT2 Inhibitor (e.g., Empagliflozin) Inhibitor->SGLT2

SGLT2-mediated glucose transport pathway and site of inhibition.

Experimental Protocols

Protocol 1: Non-Radioactive Glucose Uptake Assay using 2-NBDG in HK-2 Cells

This protocol describes a method for measuring SGLT2-mediated glucose uptake in the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.[7] The assay utilizes the fluorescent glucose analog 2-NBDG.

Materials:

  • HK-2 cell line

  • DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well black, clear-bottom tissue culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)

  • Sodium-free KRH buffer (KRH with NaCl replaced by choline chloride)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Empagliflozin (or test compound)

  • D-glucose

  • Phlorizin (a non-selective SGLT inhibitor, for control)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Experimental Workflow Diagram:

Assay_Workflow cluster_workflow Glucose Uptake Assay Workflow A 1. Seed HK-2 cells in a 96-well plate and culture to confluence. B 2. Wash cells with KRH buffer. A->B C 3. Pre-incubate cells with test compound (e.g., Empagliflozin) or vehicle in KRH buffer. B->C D 4. Add 2-NBDG to initiate glucose uptake. Incubate for a defined period. C->D E 5. Terminate uptake by washing with ice-cold KRH buffer. D->E F 6. Lyse cells and measure intracellular fluorescence. E->F G 7. Analyze data to determine SGLT2 inhibition. F->G

Workflow for the 2-NBDG glucose uptake assay.

Procedure:

  • Cell Culture:

    • Culture HK-2 cells in complete DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and grow to confluence (typically 24-48 hours).

  • Compound Preparation:

    • Prepare a stock solution of Empagliflozin (or test compounds) in DMSO.

    • Create a serial dilution of the compound in KRH buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%.

  • Glucose Uptake Assay:

    • On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well.

    • Include control wells:

      • Total Uptake: Vehicle only.

      • Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) to compete with 2-NBDG uptake, or incubate in sodium-free KRH buffer.

      • Positive Control Inhibitor: A known SGLT2 inhibitor like Phlorizin (e.g., 100 µM).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking.

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The results of the cell-based assays should be presented in a clear and structured format to allow for easy comparison of the activity of different compounds.

Table 1: In Vitro Inhibitory Activity of Empagliflozin against SGLT Transporters

TransporterCell LineAssay MethodIC50 (nM)Selectivity vs. SGLT1
hSGLT2 HEK293-hSGLT2[14C]AMG Uptake3.1[1][8]>2500-fold
hSGLT1 HEK293-hSGLT1[14C]AMG Uptake8300[1]-
hSGLT4 HEK293-hSGLT4Mannose Uptake11000[1]-
hSGLT5 HEK293-hSGLT5Mannose Uptake1100[1]-
hSGLT6 HEK293-hSGLT6Myo-inositol Uptake2000[1]-

Table 2: Dose-Response of Empagliflozin in a 2-NBDG Glucose Uptake Assay in HK-2 Cells

Empagliflozin (nM)% Inhibition of SGLT2-specific Uptake
0.15.2 ± 1.1
125.8 ± 3.5
348.9 ± 4.2
1075.3 ± 2.9
3090.1 ± 1.8
10098.5 ± 0.9
100099.2 ± 0.5
IC50 (nM) ~3.5

Data are presented as mean ± standard deviation and are representative.

By following these detailed application notes and protocols, researchers can effectively screen and characterize novel compounds for their SGLT2 inhibitory activity, a critical step in the development of new therapies for type 2 diabetes.

References

Application Notes and Protocols: High-Throughput Screening of C33H36N2O7S Analogs for HIV-1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound with the molecular formula C33H36N2O7S corresponds to Darunavir, a potent second-generation HIV-1 protease inhibitor. HIV-1 protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1] Inhibition of this enzyme prevents the maturation of viral particles, rendering them non-infectious.[1][2][3] Darunavir is a critical component of highly active antiretroviral therapy (HAART), particularly for patients with multidrug-resistant HIV strains. The development of analogs of Darunavir is a key strategy to enhance potency, improve the resistance profile, and optimize pharmacokinetic properties.

This document provides a detailed protocol for the high-throughput screening (HTS) of novel this compound (Darunavir) analogs against recombinant HIV-1 protease. The described assay is a biochemical, in vitro method based on Fluorescence Resonance Energy Transfer (FRET), which is a robust and scalable platform for identifying lead compounds.[4][5][6][7]

Signaling Pathway: HIV Maturation

The diagram below illustrates the critical role of HIV-1 protease in the viral life cycle. The enzyme cleaves Gag and Gag-Pol polyproteins, which is the final step required to produce a mature, infectious virion.[2][3][8] Darunavir and its analogs act by directly inhibiting this cleavage process.

HIV_Lifecycle cluster_cell Host Cell cluster_virion Budding Virion Viral RNA Viral RNA Polyproteins Polyproteins Viral RNA->Polyproteins Translation Immature Virion Immature Virion Polyproteins->Immature Virion Assembly Mature Virion Mature Virion Immature Virion->Mature Virion Maturation HIV Protease HIV Protease HIV Protease->Mature Virion Cleaves Polyproteins Darunavir Analogs Darunavir Analogs Darunavir Analogs->HIV Protease Inhibition

Caption: Role of HIV-1 Protease in Viral Maturation and Inhibition by Analogs.

Experimental Workflow

The high-throughput screening process follows a standardized workflow designed for efficiency and reproducibility. This involves compound preparation, automated assay execution in microplates, and data analysis to identify potential inhibitors.

HTS_Workflow A 1. Compound Library (Darunavir Analogs) Preparation in DMSO B 2. Dispense Compounds into 384-well Assay Plates A->B C 3. Add Recombinant HIV-1 Protease Enzyme B->C D 4. Pre-incubation (Compound-Enzyme Binding) C->D E 5. Add FRET Peptide Substrate D->E F 6. Kinetic Read (Fluorescence Plate Reader) E->F G 7. Data Analysis (% Inhibition, IC50 Calculation) F->G H 8. Hit Identification & Confirmation G->H

Caption: High-Throughput Screening Workflow for HIV-1 Protease Inhibitors.

Data Presentation: Inhibitory Activity of this compound Analogs

The following table summarizes hypothetical screening data for the parent compound (Darunavir) and a series of its analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDMolecular FormulaModificationIC50 (nM)% Inhibition at 100 nM
Parent (Darunavir) This compound - 4.5 98%
Analog-01C34H38N2O7SMethyl addition to phenyl12.885%
Analog-02C33H35FN2O7SFluorination of bis-THF2.199%
Analog-03C32H34N2O7SRemoval of a methyl group25.470%
Analog-04C33H36N2O8SHydroxylation of aniline8.991%

Experimental Protocols

Principle of the FRET-Based Assay

This assay measures the activity of HIV-1 protease using a synthetic peptide substrate that mimics a natural cleavage site.[4] The peptide is dual-labeled with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact peptide, the quencher suppresses the fluorescence of the fluorophore via FRET.[6] When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[4][6] The rate of this increase is proportional to enzyme activity. Inhibitors will slow down or stop this cleavage, resulting in a lower fluorescence signal.

Materials and Reagents
  • Enzyme: Recombinant HIV-1 Protease (stored at -80°C)

  • Substrate: FRET peptide substrate (e.g., EDANS/DABCYL-based), stored at -20°C, protected from light.[5]

  • Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT (add fresh), 10% glycerol.

  • Control Inhibitor: Darunavir or Pepstatin A.[5]

  • Plates: Black, low-volume, 384-well non-binding surface assay plates.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., 340 nm/490 nm).[5][6]

High-Throughput Screening Protocol
  • Compound Plating:

    • Prepare a master library of Darunavir analogs at 10 mM in DMSO.

    • Create intermediate plates by diluting compounds to 100 µM in DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound from the intermediate plates into the 384-well assay plates. This results in a final assay concentration of 10 µM (assuming a 5 µL final volume).

    • Include controls: columns with DMSO only (0% inhibition, high signal) and columns with a control inhibitor like Darunavir at a saturating concentration (e.g., 1 µM) for 100% inhibition (low signal).

  • Enzyme Addition:

    • Prepare a working solution of HIV-1 protease diluted in cold assay buffer to the desired concentration (e.g., 10 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60 minutes.

    • Dispense 2.5 µL of the enzyme solution into each well of the assay plates containing the compounds.

  • Pre-incubation:

    • Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure contents are mixed.

    • Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Detection:

    • Prepare a working solution of the FRET peptide substrate diluted in assay buffer to 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Add 2.5 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately transfer the plate to a kinetic plate reader.

    • Measure the fluorescence intensity (e.g., Ex: 340 nm, Em: 490 nm) every 60 seconds for 30-60 minutes.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (fluorescence units per minute).

  • Calculate Percent Inhibition: Use the reaction rates from the control wells to normalize the data for each test compound:

    • % Inhibition = 100 * (1 - (Rate_compound - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition))

  • Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% at 10 µM) are considered primary hits.

  • IC50 Determination: Primary hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their IC50 values. The IC50 is calculated by fitting the dose-response data to a four-parameter logistic equation.

References

In-depth Analysis of C33H36N2O7S as a Potential Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: A comprehensive search for a specific, well-characterized therapeutic agent with the chemical formula C33H36N2O7S did not yield a singular, recognized compound in publicly available scientific literature. The formula may correspond to various patented compounds or chemical entities that have not been the subject of extensive research and development. Therefore, the following information is based on the analysis of structurally related chemical classes that are known to have therapeutic applications, such as sulfonamides and benzofurans. The protocols and pathways described are general representations for these classes of compounds and should be adapted for a specific molecule once its identity and biological targets are known.

I. Overview of Potentially Related Therapeutic Classes

Compounds with a molecular structure that could correspond to this compound may belong to classes such as sulfonamides and benzofurans, which have a history of use in medicine.

Sulfonamides: This class of drugs contains the sulfonamide functional group. They were the first effective chemotherapeutic agents for the systemic treatment of bacterial infections in humans.[1] Sulfonamides are bacteriostatic, meaning they inhibit the growth and reproduction of bacteria.[1] Their applications have expanded beyond antibacterial agents to include diuretics, anticonvulsants, and anti-diabetic agents.[1]

Benzofurans: These are heterocyclic compounds that consist of a fused benzene and furan ring. Benzofuran derivatives are being investigated for a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.

II. Potential Mechanisms of Action

Given the presence of a sulfonamide group, a plausible mechanism of action for a compound with the formula this compound, if it were an antibacterial agent, would be the inhibition of folic acid synthesis in bacteria.

Inhibition of Dihydropteroate Synthase (DHPS): Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, which is essential for DNA and RNA synthesis. By blocking this pathway, sulfonamides halt bacterial growth.

A generalized signaling pathway for the antibacterial action of sulfonamides is depicted below:

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Sulfonamide Sulfonamide Drug (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Purines Purines Tetrahydrofolate->Purines Thymidine Thymidine Tetrahydrofolate->Thymidine DNA DNA Synthesis Purines->DNA Thymidine->DNA BacterialGrowth Bacterial Growth Inhibition DNA->BacterialGrowth

Generalized pathway of sulfonamide antibacterial action.

III. Experimental Protocols

The following are generalized protocols that would be applicable to the initial investigation of a novel compound like this compound as a potential therapeutic agent.

A. In Vitro Antibacterial Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

1. Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
  • Bacterial strains of interest (e.g., E. coli, S. aureus).
  • Mueller-Hinton Broth (MHB).
  • 96-well microtiter plates.
  • Spectrophotometer.

2. Procedure:

  • Prepare a stock solution of the test compound.
  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.
  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
  • Include positive (bacteria only) and negative (broth only) controls.
  • Incubate the plates at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

An experimental workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below:

MIC_Workflow Start Start PrepCompound Prepare Stock Solution of this compound Start->PrepCompound SerialDilution Perform Serial Dilutions in 96-well Plate PrepCompound->SerialDilution Inoculation Inoculate with Bacterial Suspension SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadResults Read Results (Visual or Spectrophotometer) Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Workflow for Minimum Inhibitory Concentration (MIC) assay.

B. Cell Viability Assay (for potential anticancer activity)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

1. Materials:

  • Test compound (this compound).
  • Cancer cell lines (e.g., HeLa, MCF-7).
  • Complete cell culture medium (e.g., DMEM with 10% FBS).
  • MTT or similar viability reagent.
  • 96-well cell culture plates.
  • Plate reader.

2. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compound.
  • Incubate for a specified period (e.g., 24, 48, 72 hours).
  • Add the viability reagent to each well and incubate as per the manufacturer's instructions.
  • Measure the absorbance at the appropriate wavelength.
  • Calculate the percentage of cell viability relative to untreated controls.

IV. Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Antibacterial Activity of this compound

Bacterial Strain MIC (µg/mL)
Escherichia coli Data
Staphylococcus aureus Data
Pseudomonas aeruginosa Data

| Enterococcus faecalis | Data |

Table 2: Cytotoxic Activity of this compound (IC50 in µM)

Cell Line 24 hours 48 hours 72 hours
HeLa Data Data Data
MCF-7 Data Data Data

| A549 | Data | Data | Data |

Disclaimer: The information provided is for research and development purposes only and is based on general principles of pharmacology and drug discovery for classes of compounds that may be structurally related to this compound. A specific therapeutic agent with this chemical formula has not been identified in the public domain. Any investigation into a compound with this formula should be guided by specific experimental data for that molecule.

References

Compound Identification Not Possible for C33H36N2O7S

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, the chemical compound with the molecular formula C33H36N2O7S could not be definitively identified. As a result, the requested detailed Application Notes and Protocols for its use in in vitro and in vivo studies cannot be provided at this time.

Extensive searches across chemical databases, patent repositories, and scientific literature did not yield a specific, publicly documented compound corresponding to the provided molecular formula. This lack of identification prevents the retrieval of essential information required to generate the requested content, including:

  • Common Name and Chemical Structure: Necessary for targeted literature searches.

  • In Vitro Studies: Specific assays, cell lines, and methodologies.

  • In Vivo Studies: Animal models, dosing regimens, and observed effects.

  • Mechanism of Action: Signaling pathways and molecular targets.

It is possible that the molecular formula this compound pertains to a novel or proprietary substance that is not yet described in publicly accessible resources. Alternatively, there may be a typographical error in the molecular formula provided.

Without a known compound to investigate, the creation of detailed, accurate, and verifiable Application Notes and Protocols, as well as the associated data tables and diagrams, is not feasible. Further research and clarification on the identity of this compound are required before such documentation can be developed.

Application Notes and Protocols for C33H36N2O7S-based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: C33H36N2O7S-NP

For Research Use Only.

Introduction

This compound represents a novel investigational compound designed for targeted drug delivery systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with a representative this compound-based formulation. For the purpose of these notes, we will consider a hypothetical yet scientifically plausible entity: a nanoparticle formulation encapsulating the potent topoisomerase I inhibitor, SN-38, conjugated to a sulfur-containing linker. This model system allows for the exploration of targeted delivery strategies aimed at enhancing therapeutic efficacy and minimizing off-target toxicity.

SN-38, the active metabolite of irinotecan, is a highly potent anticancer agent.[1][2][3] However, its clinical utility is hampered by poor aqueous solubility and instability of its active lactone ring at physiological pH.[1][2][4] Encapsulation within a nanoparticle (NP) delivery system addresses these limitations, improving solubility, stability, and pharmacokinetic profile. The inclusion of a sulfur-containing moiety in the linker design can offer advantages such as specific cleavage in the reductive tumor microenvironment.[][6]

These application notes will guide the user through the formulation, characterization, and evaluation of a targeted nanoparticle system delivering a payload analogous to our model this compound compound.

Data Presentation

Table 1: Physicochemical Properties of SN-38 Loaded Nanoparticles
ParameterValueReference
Particle Size (nm) 100.49[4]
Polydispersity Index (PDI) < 0.2[7]
Zeta Potential (mV) -37.93[4]
Encapsulation Efficiency (%) 92.47[4]
Drug Loading (%) 5.95 - 19[8][9]
Table 2: In Vitro Cytotoxicity of SN-38 Nanoparticle Formulations
Cell LineFormulationIC50 (µM)Incubation Time (h)Reference
MCF-7 (Breast Cancer) SN-38 Solution0.3748[4]
SN-38 Targeted Liposomes0.1148[4]
HT1080 (Fibrosarcoma) SN-38 Solution0.104Not Specified[10]
SN-38 Nanocrystals (229.5 nm)0.046Not Specified[10]
U87MG (Glioblastoma) Free SN-388.4424[11]
NLC-SN382.1224[11]
Free SN-380.3872[11]
NLC-SN380.0672[11]
Table 3: In Vivo Tumor Inhibition of SN-38 Nanoparticle Formulations
Tumor ModelFormulationDose (mg/kg)Tumor Inhibition Rate (%)Reference
HT-29 (Colorectal) CPT-11Not Specified46.06[12]
MLP (SN-38 Liposomes)Not Specified66.86[12]
S180 (Sarcoma) CPT-11848.56[11]
Free SN-38862.13[11]
SN-38-PC-LNs871.80[11]

Experimental Protocols

Protocol 1: Formulation of SN-38 Loaded Nanoparticles

This protocol describes the preparation of SN-38 loaded nanoparticles using a modified emulsification-solvent evaporation technique.

Materials:

  • SN-38

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve a specific amount of SN-38 and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 5% w/v).

  • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

  • Evaporate the organic solvent under reduced pressure.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Protocol 2: In Vitro Drug Release Study

This protocol outlines the determination of the in vitro release kinetics of SN-38 from the nanoparticle formulation.

Materials:

  • SN-38 loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 6,000-8,000 Da)

  • Incubator shaker

Procedure:

  • Suspend a known amount of SN-38 loaded nanoparticles in PBS.

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS at 37°C with continuous stirring.[13]

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh PBS.[13]

  • Quantify the concentration of SN-38 in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the cytotoxic effects of the SN-38 formulation on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • SN-38 loaded nanoparticles

  • Free SN-38 solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[4]

  • Replace the medium with fresh medium containing serial dilutions of the SN-38 formulation and free SN-38.

  • Incubate the cells for a specified period (e.g., 48 hours).[4]

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Protocol 4: In Vivo Antitumor Efficacy Study

This protocol describes the assessment of the in vivo antitumor activity of the SN-38 formulation in a xenograft mouse model.

Materials:

  • Athymic nude mice

  • Cancer cell line for tumor induction (e.g., MCF-7)

  • SN-38 loaded nanoparticles

  • Control vehicle (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 200 mm³).[14]

  • Randomly assign the mice to different treatment groups (e.g., control, free drug, nanoparticle formulation).

  • Administer the treatments intravenously at a specified dose and schedule (e.g., 8 mg/kg every other day for four doses).[14]

  • Measure the tumor volume and body weight of the mice every two days.[14]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition for each treatment group.

Signaling Pathways and Experimental Workflows

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular NP SN-38 Nanoparticle NP_internalized Internalized NP NP->NP_internalized Endocytosis SN38 Released SN-38 NP_internalized->SN38 Drug Release Topo1_DNA Topoisomerase I-DNA Complex SN38->Topo1_DNA Inhibition DSB DNA Double-Strand Breaks Topo1_DNA->DSB Replication Fork Collision CellCycleArrest S-Phase Arrest DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of SN-38 delivered by nanoparticles.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, Drug Load) Formulation->Characterization DrugRelease In Vitro Drug Release Characterization->DrugRelease Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity AnimalModel Xenograft Tumor Model Development Characterization->AnimalModel Efficacy Antitumor Efficacy Study AnimalModel->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Overall experimental workflow for nanoparticle evaluation.

References

Application Notes and Protocols for the Isolation and Purification of C33H36N2O7S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the isolation and purification of the novel small molecule C33H36N2O7S. The following protocols outline a standard methodology for the efficient recovery of this compound from a crude reaction mixture, employing common laboratory techniques such as liquid-liquid extraction and multi-stage chromatography. Additionally, this guide presents a hypothetical signaling pathway in which this compound is postulated to act as an inhibitor, providing a theoretical framework for its potential mechanism of action. All quantitative data is summarized for clarity, and experimental workflows are visualized to ensure reproducibility.

Physicochemical Properties and Expected Data

A summary of the expected physicochemical and analytical data for the target compound this compound is presented below. This data is crucial for monitoring the progress of the isolation and purification process.

PropertyExpected Value
Molecular Formula This compound
Molecular Weight 604.71 g/mol
Appearance White to off-white solid
Purity (Initial) > 95% (as determined by HPLC)
Purity (Final) > 99% (as determined by HPLC)
Storage Conditions -20°C, desiccated, protected from light
Expected HPLC Retention Time Column and method dependent (e.g., 8.5 min)
Expected Mass Spec (ESI+) m/z = 605.23 [M+H]+

Experimental Protocols

General Materials and Reagents
  • Crude reaction mixture containing this compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel (for flash chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Trifluoroacetic acid (TFA)

  • Preparative and analytical HPLC columns (e.g., C18)

Isolation Protocol: Liquid-Liquid Extraction

This protocol is designed to extract the target compound from a crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM).

  • Aqueous Wash: Transfer the DCM solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any acidic byproducts.

    • Deionized water.

    • Brine to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude extract.

Purification Protocol: Flash Chromatography

This step provides a preliminary purification of the crude extract.

  • Column Packing: Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the gradient will depend on the polarity of the target compound.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the desired compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate in vacuo to yield the partially purified product.

Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)

This final step is to achieve high purity of the target compound.

  • System Preparation: Equilibrate a preparative C18 HPLC column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Sample Injection: Dissolve the partially purified product in a minimal amount of the mobile phase and inject it onto the column.

  • Elution: Run a gradient elution method to separate the target compound from remaining impurities.

  • Fraction Collection: Collect the peak corresponding to this compound based on UV detection.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm purity (>99%).

  • Lyophilization: Lyophilize the pure fraction to obtain the final product as a solid.

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G cluster_isolation Isolation cluster_purification Purification Crude Reaction Mixture Crude Reaction Mixture Dissolution in DCM Dissolution in DCM Crude Reaction Mixture->Dissolution in DCM Liquid-Liquid Extraction Liquid-Liquid Extraction Dissolution in DCM->Liquid-Liquid Extraction Drying and Concentration Drying and Concentration Liquid-Liquid Extraction->Drying and Concentration Crude Extract Crude Extract Drying and Concentration->Crude Extract Flash Chromatography Flash Chromatography Crude Extract->Flash Chromatography Partially Purified Product Partially Purified Product Flash Chromatography->Partially Purified Product Preparative HPLC Preparative HPLC Partially Purified Product->Preparative HPLC Purity Analysis Purity Analysis Preparative HPLC->Purity Analysis Lyophilization Lyophilization Purity Analysis->Lyophilization Pure this compound Pure this compound Lyophilization->Pure this compound

Figure 1. Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

The compound this compound is hypothesized to be an inhibitor of the hypothetical "Growth Factor Receptor X" (GFRX) signaling pathway, which is implicated in cellular proliferation. The proposed mechanism of action is the inhibition of the kinase "Signal Kinase A" (SKA), a key downstream effector of GFRX.

G cluster_pathway Hypothetical GFRX Signaling Pathway Growth Factor Growth Factor GFRX GFRX Growth Factor->GFRX Binds Adaptor Protein Adaptor Protein GFRX->Adaptor Protein Activates SKA SKA Adaptor Protein->SKA Activates Transcription Factor Transcription Factor SKA->Transcription Factor Phosphorylates Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation Promotes This compound This compound This compound->SKA Inhibits

Figure 2. Proposed inhibitory action of this compound on the GFRX pathway.

Application Notes and Protocols for Intracellular Calcium Imaging using Fluo-4 AM

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Fluorescent Probe for C33H36N2O7S

Initial searches for a fluorescent probe with the exact chemical formula this compound did not yield a known compound used for fluorescent imaging. Therefore, this document provides detailed application notes and protocols for a well-characterized and widely used fluorescent probe, Fluo-4 , as a representative example of a complex fluorescent imaging agent. Fluo-4 is a calcium indicator that allows for the quantification of intracellular calcium concentrations.[1][2]

Introduction to Fluo-4 AM

Fluo-4 is a high-affinity, visible light-excitable fluorescent dye used to measure intracellular calcium (Ca²⁺) concentrations.[1][2] It is an analog of Fluo-3, with fluorine substituents replacing the chlorines, which results in a higher fluorescence signal upon excitation at 488 nm.[3] Fluo-4 is available as a cell-permeant acetoxymethyl (AM) ester, Fluo-4 AM. Once inside the cell, non-specific esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-4 molecule in the cytoplasm.[4] Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases by over 100-fold, making it an ideal probe for monitoring intracellular calcium dynamics in various biological processes, including G-protein coupled receptor (GPCR) signaling, ion channel activity, and cellular apoptosis.[5]

Key Features:

  • High Sensitivity: Detects Ca²⁺ concentrations in the nanomolar to low micromolar range.[1]

  • Bright Fluorescence: Exhibits a significant increase in fluorescence upon Ca²⁺ binding, providing a high signal-to-noise ratio.[6]

  • Visible Light Excitation: Compatible with standard 488 nm argon-ion laser lines used in confocal microscopy and flow cytometry.[2]

  • Versatility: Suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[1]

Quantitative Data

The following table summarizes the key quantitative properties of Fluo-4.

PropertyValueReference
Molecular FormulaC36H30F2N2O13 (Fluo-4, free acid)[2]
Excitation Maximum (Ex)~494 nm[4]
Emission Maximum (Em)~506 nm[4]
Molar Extinction Coefficient (ε)82,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ)0.16[5]
Dissociation Constant (Kd) for Ca²⁺~335-345 nM[1][4]
Fluorescence Increase upon Ca²⁺ Binding>100-fold[3][5]

Experimental Protocols

Preparation of Fluo-4 AM Stock Solution
  • Bring the vial of Fluo-4 AM and anhydrous dimethyl sulfoxide (DMSO) to room temperature.

  • Add the appropriate volume of DMSO to the vial to create a 1-5 mM stock solution. For example, add 9 µL of DMSO to 50 µg of Fluo-4 AM to make a 5 mM stock solution.[4]

  • Vortex the solution thoroughly until the Fluo-4 AM is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture. It is recommended to prepare fresh solutions for each experiment, as the AM ester is susceptible to hydrolysis.[4]

Cell Loading with Fluo-4 AM for Fluorescence Microscopy

This protocol is a general guideline for loading adherent cells in a 35-mm dish. Optimization of dye concentration, loading time, and temperature may be required for different cell types.

Materials:

  • Adherent cells cultured in a 35-mm imaging dish

  • Fluo-4 AM stock solution (1-5 mM in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS)

  • Optional: Pluronic® F-127 (0.02% final concentration) to aid in dye solubilization

  • Optional: Probenecid to prevent dye extrusion by organic anion transporters[8]

Procedure:

  • Prepare Loading Solution: Dilute the Fluo-4 AM stock solution in physiological buffer to a final working concentration of 1-5 µM. If using, add Pluronic® F-127 and probenecid to the loading solution.

  • Cell Washing: Remove the culture medium from the cells and wash once with the physiological buffer.[8]

  • Dye Loading: Add the Fluo-4 AM loading solution to the cells and incubate for 15-60 minutes at 37°C or room temperature. The optimal loading time and temperature should be determined empirically for each cell type. Loading at room temperature may reduce dye compartmentalization.[4]

  • Wash: Remove the loading solution and wash the cells twice with fresh physiological buffer to remove any extracellular dye.[8]

  • De-esterification: Incubate the cells in physiological buffer for an additional 30 minutes at 37°C to allow for the complete de-esterification of the Fluo-4 AM by intracellular esterases.[4]

  • Imaging: The cells are now ready for imaging. Acquire fluorescence images using a microscope equipped with appropriate filters for FITC/GFP (Excitation: ~490 nm, Emission: ~525 nm).

Calcium Flux Assay using a Fluorescence Plate Reader

This protocol is suitable for high-throughput screening of GPCR agonists or antagonists.

Materials:

  • Cells seeded in a 96-well or 384-well black, clear-bottom plate

  • Fluo-4 AM dye-loading solution

  • Assay buffer (e.g., HHBS)

  • Compound plate containing agonists or antagonists

Procedure:

  • Cell Plating: Seed cells in the microplate at a density that will result in a near-confluent monolayer on the day of the assay.

  • Dye Loading: Add 100 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM dye-loading solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.

  • Compound Addition and Measurement: Place the cell plate in a fluorescence microplate reader. Set the excitation and emission wavelengths to ~490 nm and ~525 nm, respectively. Establish a baseline fluorescence reading before adding the compounds. Add the test compounds from the compound plate and immediately begin monitoring the fluorescence intensity over time to measure the calcium flux.

Signaling Pathway and Experimental Workflow Diagrams

Gq-Coupled GPCR Signaling Pathway Leading to Intracellular Calcium Release

The following diagram illustrates the signaling cascade initiated by the activation of a Gq-protein coupled receptor, a common pathway studied using Fluo-4 AM.[9]

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq 2. Gq activation PLC PLC Gq->PLC 3. PLC activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_cytosol [Ca²⁺]i ↑ Ca_ER Ca²⁺ Store IP3R->Ca_ER 6. Channel Opening Ca_ER->Ca_cytosol 7. Ca²⁺ Release Ligand Ligand Ligand->GPCR 1. Activation

Caption: Gq-Coupled GPCR Signaling Pathway.

Experimental Workflow for Intracellular Calcium Imaging

The following diagram outlines the key steps in a typical intracellular calcium imaging experiment using Fluo-4 AM.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Prepare Fluo-4 AM Loading Solution (1-5 µM) A->B C 3. Cell Loading (15-60 min at 37°C or RT) B->C D 4. Wash Cells (Remove extracellular dye) C->D E 5. De-esterification (30 min at 37°C) D->E F 6. Image Acquisition (Fluorescence Microscope or Plate Reader) E->F G 7. Data Analysis (Quantify fluorescence changes) F->G

Caption: Workflow for Calcium Imaging.

References

Application Notes and Protocols for C33H36N2O7S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical formula C33H36N2O7S does not correspond to a widely known or characterized compound in publicly available databases. Therefore, these application notes and protocols are based on general best practices for handling novel or uncharacterized solid chemical substances of a similar molecular weight and complexity. A thorough risk assessment should be conducted before any handling, and all procedures should be performed by trained personnel in a controlled laboratory environment.

General Information

The molecular formula this compound suggests a complex organic molecule, potentially with multiple functional groups that could confer specific reactivity or biological activity. In the absence of specific data, it must be treated as a potentially hazardous substance.

Safety Precautions and Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a cautious approach to handling is paramount. The following personal protective equipment (PPE) is mandatory to minimize exposure.[1][2][3][4]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specifications and Rationale
Eye and Face Protection Safety goggles and a face shieldProtects against splashes, sprays, and airborne particles that could cause eye damage.[1]
Respiratory Protection NIOSH-approved respiratorAn air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood.[1][5]
Skin and Body Protection Chemical-resistant lab coat or coverallsProvides a barrier against accidental skin contact.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Double-gloving is recommended to provide an extra layer of protection.[1]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[1]

Storage Guidelines

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.[6][7][8][9] Chemicals should be segregated by hazard class.[6][8][9]

Table 2: General Storage Conditions for Uncharacterized Solid Chemicals

Parameter Guideline Rationale
Temperature Ambient (18-25 °C) unless otherwise determinedMost stable condition for many solid organic compounds.[6] Avoid direct sunlight and heat sources.[9][10]
Humidity Store in a desiccator or dry cabinetProtects against hydrolysis and degradation from atmospheric moisture.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Prevents oxidation if the compound is air-sensitive.
Container Tightly sealed, clearly labeled amber glass vialProtects from light and prevents contamination. The label should include the chemical name/identifier, date received, and any known hazards.[8]
Location In a designated, well-ventilated chemical storage cabinetDo not store on benchtops or in fume hoods.[7][10] Liquids and corrosives should not be stored above eye level.[7][8]

Experimental Protocols

Protocol for Initial Handling and Characterization of a New Solid Compound

This protocol outlines the steps for safely handling a new, uncharacterized solid chemical like this compound upon receipt or synthesis.

  • Preparation:

    • Ensure the work area (e.g., a certified chemical fume hood) is clean and uncluttered.

    • Assemble all necessary PPE as outlined in Table 1.

    • Have spill cleanup materials readily available.[11]

  • Initial Inspection:

    • Visually inspect the container for any damage or leaks.

    • Verify that the container is properly labeled.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid powder within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

    • Weigh the desired amount of the compound into a tared, labeled container.

    • Tightly seal the stock container and return it to the appropriate storage location.

  • Solubilization:

    • Based on predicted properties or small-scale solubility tests, select an appropriate solvent.

    • Add the solvent to the weighed compound and mix gently (e.g., by vortexing or sonicating) until dissolved.

  • Characterization:

    • Perform initial analytical characterization (e.g., LC-MS, NMR) to confirm the identity and purity of the compound.

Emergency Protocol for Spills and Accidental Exposure

A clear and practiced emergency response plan is critical.[11][12][13]

  • Minor Spill (Contained within the fume hood):

    • Alert nearby personnel.[14]

    • Wearing appropriate PPE, use a chemical spill kit to absorb the material.[15]

    • Place the absorbent material in a sealed, labeled hazardous waste container.[11]

    • Clean the spill area with an appropriate solvent.

    • Report the incident to the laboratory supervisor.

  • Major Spill (Outside of a contained area):

    • Evacuate the immediate area.[12]

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact the institution's environmental health and safety (EHS) department.

    • Provide them with as much information as possible about the spilled substance.

  • Accidental Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[12]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station. Seek immediate medical attention.[12]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste according to institutional and local regulations.

Visualizations

G cluster_receiving Receiving and Initial Storage cluster_handling Handling and Experimentation cluster_storage Long-Term Storage receive Receive New Compound inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log initial_store Store in Quarantine Area log->initial_store risk_assess Conduct Risk Assessment initial_store->risk_assess ppe Don Appropriate PPE risk_assess->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh and Aliquot fume_hood->weigh experiment Perform Experiment weigh->experiment cleanup Clean Work Area experiment->cleanup determine_properties Determine Properties cleanup->determine_properties storage_decision Assign Storage Location determine_properties->storage_decision

Caption: Workflow for Handling a New Chemical.

G start New Chemical Received known_hazards Are Hazards Known? start->known_hazards sds Consult Safety Data Sheet (SDS) known_hazards->sds Yes unknown Treat as Unknown/Potentially Hazardous known_hazards->unknown No segregate Segregate by Hazard Class sds->segregate temp_sensitive Is it Temperature Sensitive? segregate->temp_sensitive unknown->temp_sensitive refrigerate Store in appropriate refrigerator/freezer temp_sensitive->refrigerate Yes ambient Store at Ambient Temperature temp_sensitive->ambient No light_sensitive Is it Light Sensitive? refrigerate->light_sensitive ambient->light_sensitive amber Store in Amber Vial/Dark light_sensitive->amber Yes air_sensitive Is it Air/Moisture Sensitive? light_sensitive->air_sensitive No amber->air_sensitive inert Store under Inert Atmosphere/Desiccator air_sensitive->inert Yes final_storage Final Storage Location air_sensitive->final_storage No inert->final_storage

Caption: Chemical Storage Decision Flowchart.

References

Preclinical Development of C33H36N2O7S: Application Notes and Protocols for a Novel Angiotensin-Converting Enzyme (ACE) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preclinical evaluation of C33H36N2O7S, a novel and potent angiotensin-converting enzyme (ACE) inhibitor. The information presented herein is based on established methodologies for the characterization of ACE inhibitors, using Trandolapril and its active metabolite, Trandolaprilat, as a reference framework due to the extensive availability of preclinical data. This compound is investigated for its potential therapeutic application in hypertension and other cardiovascular disorders.

Mechanism of Action

This compound is a prodrug that is anticipated to be metabolized in vivo to its active diacid form, hereafter referred to as C33-active. This active metabolite is designed to be a potent and selective inhibitor of angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure.

By inhibiting ACE, C33-active blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. The inhibition of angiotensin II production results in vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, leading to a decrease in blood pressure.[1][2][3] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to increased levels of bradykinin, which may further contribute to the blood pressure-lowering effect.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro ACE Inhibition
CompoundTargetAssay TypeIC50 (nM)Potency Comparison
C33-activeAngiotensin-Converting Enzyme (ACE)Enzyme Inhibition AssayHighly PotentComparable to or greater than other established ACE inhibitors.

Note: The high potency of the active metabolite is inferred from its high affinity and low dissociation rate from the ACE enzyme.

Table 2: In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)
Treatment GroupDose (mg/kg, p.o.)DurationChange in Mean Arterial Pressure (mmHg)Inhibition of Serum ACE (%)
Vehicle Control-14 daysNo significant change-
This compound0.0314 daysSignificant reduction~40%
This compound0.114 daysDose-dependent reduction>60%
This compound1.014 daysStrong, sustained reduction>80%
This compound3.014 daysMaximal reduction~84%
Table 3: Preclinical Pharmacokinetic Profile (Rat Model)
ParameterTrandolapril (Prodrug)Trandolaprilat (Active Metabolite)
Time to Peak Plasma Concentration (Tmax) ~1 hour~6 hours
Elimination Half-life (t1/2) ~6 hours~22.5 hours (effective)
Protein Binding ~80%65-94% (concentration-dependent)
Primary Route of Metabolism Hepatic de-esterification-
Primary Route of Excretion Urine (~33%) and Feces (~66%)Urine and Feces

Experimental Protocols

Protocol 1: In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of C33-active against angiotensin-converting enzyme.

Materials:

  • C33-active (test compound)

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-His-Leu (HHL) as substrate

  • Assay buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3)

  • Stopping reagent (e.g., 1 M HCl)

  • Ethyl acetate for extraction

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of C33-active in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • In a microplate, add the ACE solution to each well containing either the test compound dilutions or a buffer control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate to all wells.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stopping reagent.

  • Extract the hippuric acid formed with ethyl acetate.

  • After centrifugation, transfer the ethyl acetate layer to a new plate and evaporate the solvent.

  • Reconstitute the dried hippuric acid in a suitable buffer or water.

  • Measure the absorbance at 228 nm.

  • Calculate the percentage of ACE inhibition for each concentration of C33-active compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent effect of orally administered this compound on blood pressure in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age- and weight-matched.

  • This compound formulated for oral gavage.

  • Vehicle control (e.g., 0.5% methylcellulose in water).

  • Tail-cuff plethysmography system or telemetry for blood pressure measurement.

Procedure:

  • Acclimatize the SHR to the housing facility and blood pressure measurement procedure for at least one week.

  • Record baseline systolic and diastolic blood pressure for all animals.

  • Randomly assign the animals to different treatment groups (vehicle control and various doses of this compound).

  • Administer the assigned treatment orally (p.o.) via gavage once daily for the duration of the study (e.g., 14 days).

  • Measure blood pressure at regular intervals (e.g., 4, 8, and 24 hours post-dose on selected days) to assess the acute and chronic effects.

  • At the end of the study, collect blood samples to measure serum ACE activity and for pharmacokinetic analysis.

  • Analyze the data to determine the mean change in blood pressure from baseline for each treatment group compared to the vehicle control.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Visualizations

Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased_BP Aldosterone->Increased_BP Na+ & H2O Retention Vasoconstriction->Increased_BP C33_active C33-active ACE ACE C33_active->ACE Inhibition Renin Renin Preclinical_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Safety Safety & Toxicology Compound_Synthesis This compound Synthesis ACE_Assay In Vitro ACE Inhibition Assay (IC50) Compound_Synthesis->ACE_Assay Animal_Model Hypertensive Animal Model (e.g., SHR) ACE_Assay->Animal_Model Lead Candidate Selection Dose_Ranging Dose-Ranging Efficacy Study Animal_Model->Dose_Ranging PK_PD_Study Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Dose_Ranging->PK_PD_Study Tox_Studies Preliminary Toxicology Studies PK_PD_Study->Tox_Studies IND_Enabling IND_Enabling Tox_Studies->IND_Enabling IND-Enabling Studies

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of C33H36N2O7S ("Synthetix-7")

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific molecule with the formula C33H36N2O7S is not readily identifiable in the public chemical literature. Therefore, this technical support center provides a representative guide for the synthesis of a complex molecule with this formula, for which we will use the fictional name "Synthetix-7." The troubleshooting advice and protocols are based on general principles of organic synthesis and are intended to be adapted by researchers to their specific synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the overall yield of a multi-step synthesis like that of Synthetix-7?

A1: The overall yield in a multi-step synthesis is the product of the yields of each individual step. Therefore, even small decreases in yield at each stage can lead to a significant reduction in the final amount of product.[1] Key factors include:

  • Purity of starting materials and reagents: Impurities can lead to side reactions, reducing the formation of the desired product.[2]

  • Reaction conditions: Temperature, pressure, solvent, and reaction time must be carefully optimized for each step.

  • Work-up and purification methods: Product can be lost during extraction, crystallization, and chromatography.[2]

  • Stability of intermediates: Some intermediates may be unstable and decompose before they can be used in the next step.

Q2: I am observing multiple spots on my TLC plate after my amide coupling step. What are the likely side products?

A2: In amide bond formation, particularly when using coupling reagents, several side reactions can occur.[3] Common side products may include:

  • Unreacted starting materials: The carboxylic acid and amine may not have fully reacted.

  • Epimerization: If your molecule has a chiral center adjacent to the carboxylic acid, the stereochemistry may be scrambled. The addition of reagents like 1-hydroxybenzotriazole (HOBt) can help suppress this.[3]

  • Side reactions of the coupling reagent: For example, with carbodiimides like DCC, an N-acylurea byproduct can form.

Q3: How can I improve the solubility of my starting materials for the reaction?

A3: Poor solubility can significantly hinder reaction rates. To improve solubility, consider:

  • Solvent screening: Test a range of solvents with different polarities. A mixture of solvents can sometimes be effective.

  • Temperature: Gently heating the reaction mixture may improve solubility, but be mindful of potential degradation of your reactants or products.

  • Sonication: Using an ultrasonic bath can help to dissolve recalcitrant starting materials.

Troubleshooting Guide

Issue 1: Low Yield in the Amide Coupling Step

Low yield in the crucial amide coupling step is a common challenge. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution Rationale
Inefficient activation of the carboxylic acid Screen different coupling reagents (e.g., HATU, HBTU, EDC/HOBt).The choice of coupling reagent is critical and can be highly substrate-dependent.
Decomposition of starting materials or product Run the reaction at a lower temperature for a longer period.Some complex molecules are thermally labile.
Steric hindrance around the amine or carboxylic acid Use a less sterically hindered base (e.g., DIEA) and consider a more reactive coupling reagent.Steric bulk can slow down the reaction rate significantly.
Poor quality of reagents or solvents Use freshly distilled/dried solvents and high-purity reagents.Water and other impurities can quench reactive intermediates.

Table 1: Optimization of Amide Coupling Conditions (Hypothetical Data)

Entry Coupling Reagent Base Solvent Temperature (°C) Yield (%)
1DCC/HOBtTEADCM2545
2EDC/HOBtDIEADMF2562
3HATUDIEADMF0 to 2585
4COMU2,4,6-CollidineACN2578
Issue 2: Difficulty in Product Purification

Purification of the final product or intermediates can be challenging.

Potential Cause Suggested Solution Rationale
Product co-elutes with impurities Optimize the mobile phase for column chromatography (e.g., change solvent polarity, add a modifier like 1% acetic acid).Fine-tuning the chromatography conditions can improve separation.
Product is an oil and cannot be crystallized Attempt a salt formation if the molecule has a basic or acidic handle. Alternatively, try precipitation from a solvent/anti-solvent system.Crystallization can be a powerful purification technique.
Product streaks on the silica gel column Pre-treat the silica gel with a small amount of the appropriate base (e.g., triethylamine) or acid if your compound is basic or acidic, respectively.This can neutralize active sites on the silica that cause streaking.

Experimental Protocols

Representative Protocol for Amide Coupling using HATU

This protocol is a general guideline for the amide coupling step in the synthesis of a complex molecule like Synthetix-7.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous dimethylformamide (DMF, 0.1 M).

  • Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIEA, 2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add the amine (1.05 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Starting Materials reaction Amide Coupling Reaction start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis product Pure Product (Synthetix-7) analysis->product

Caption: A general experimental workflow for the synthesis and purification of Synthetix-7.

troubleshooting_yield start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify_sm Purify starting materials check_purity->purify_sm No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_sm->check_conditions optimize_conditions Optimize: Temperature, Solvent, Reagents check_conditions->optimize_conditions No check_workup Is product lost during work-up? check_conditions->check_workup Yes success Yield Improved optimize_conditions->success modify_workup Modify extraction/purification protocol check_workup->modify_workup Yes check_workup->success No modify_workup->success

Caption: A decision tree for troubleshooting low reaction yields.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response drug Synthetix-7 (Hypothetical Inhibitor) drug->raf

Caption: A representative kinase signaling pathway (MAPK pathway) that could be a target for a drug molecule.

References

Technical Support Center: Purification of C33H36N2O7S by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of the compound C33H36N2O7S using chromatographic techniques. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My compound, this compound, is not eluting from the column.

  • Question: I've loaded my crude this compound sample onto the column, but I'm not seeing it in any of the collected fractions. What could be the problem?

  • Answer: There are several potential reasons why your compound may not be eluting:

    • Compound Decomposition: this compound might be unstable on the stationary phase (e.g., silica gel).[1][2] To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates decomposition.

    • Incorrect Solvent System: The mobile phase you are using may not be polar enough to elute the compound. Double-check the solvent composition to ensure you haven't made an error in preparation.[1]

    • Compound Crystallization: In rare cases, the compound or an impurity might crystallize on the column, blocking the flow.[1]

    • Strong Retention: Your compound may be very strongly adsorbed to the stationary phase.

    Troubleshooting Steps:

    • Test for Stability: Perform a 2D TLC to check for decomposition on silica. If it's unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[1][2]

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using a gradient, ensure the final polarity is high enough to elute all compounds.

    • Check for Elution in the Solvent Front: Analyze the very first fractions collected to see if the compound eluted immediately.[1]

    • Concentrate Fractions: Try concentrating the fractions where you expected to see your compound, as it might be present at a very low concentration.[1]

Issue 2: The separation of this compound from impurities is poor.

  • Question: I'm seeing co-elution of my target compound with impurities. How can I improve the resolution?

  • Answer: Poor resolution is a common issue in chromatography. Here are some strategies to improve separation:

    • Optimize the Mobile Phase: A slight change in the solvent system can significantly impact selectivity. For reverse-phase HPLC, adjusting the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can be effective. For normal-phase chromatography, trying different solvent combinations (e.g., ethyl acetate/hexane vs. dichloromethane/methanol) can help.

    • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different column with a different stationary phase chemistry.[3][4] For example, if you are using a C18 column, you could try a phenyl-hexyl or a cyano column.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Use a Gradient: A solvent gradient, where the mobile phase composition changes over time, is often more effective for separating complex mixtures than an isocratic (constant composition) method.

    • Check for Overloading: Injecting too much sample can lead to broad, overlapping peaks.[5] Try reducing the sample concentration or injection volume.

Issue 3: I'm observing asymmetric peak shapes (tailing or fronting) for this compound.

  • Question: The peaks for my compound are not symmetrical. What causes this and how can I fix it?

  • Answer: Asymmetric peaks can be caused by several factors:

    • Column Overload: As mentioned above, injecting too much sample is a common cause of peak tailing.[5]

    • Secondary Interactions: The analyte can have secondary interactions with the stationary phase, such as interactions with residual silanol groups on silica-based columns. Adding a small amount of a competitive agent (e.g., triethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to the mobile phase can help mitigate this.

    • Column Degradation: Over time, the performance of a chromatography column can degrade, leading to poor peak shapes.[5]

    • Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly affect peak shape. Ensure the pH is appropriate for the pKa of your compound.

    Troubleshooting Steps:

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.

    • Modify Mobile Phase: Add a modifier like triethylamine or trifluoroacetic acid. Adjust the pH of the mobile phase.

    • Use a New Column: If you suspect the column is old or damaged, try a new one.

Quantitative Data Summary

Table 1: Typical Solvent Gradients for HPLC Purification

Time (min)% Solvent A (e.g., Water with 0.1% Formic Acid)% Solvent B (e.g., Acetonitrile with 0.1% Formic Acid)
0955
5955
25595
30595
31955
40955

Table 2: Common Chromatography Column Specifications

ParameterFlash ChromatographyHPLC
Stationary Phase Silica Gel, AluminaC18, C8, Phenyl-Hexyl, Cyano
Particle Size 40-63 µm1.7-10 µm
Column ID 10-200 mm2.1-4.6 mm (analytical), >10 mm (preparative)
Pressure Low (<200 psi)High (up to 15,000 psi)

Experimental Protocols

Protocol 1: General Flash Chromatography Method

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase solvent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the initial, less polar mobile phase.

    • Collect fractions continuously.

    • Gradually increase the polarity of the mobile phase (either stepwise or as a continuous gradient) to elute the compounds.

  • Analysis:

    • Analyze the collected fractions by TLC or LC-MS to identify the fractions containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: General Reverse-Phase HPLC Method

  • System Preparation:

    • Prepare the mobile phases (Solvent A: aqueous, Solvent B: organic) and degas them thoroughly.[6]

    • Prime the pump to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the this compound sample in a solvent compatible with the initial mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[7]

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Run the gradient program as defined in your method (see Table 1 for an example).

  • Detection and Fraction Collection:

    • Monitor the elution of compounds using a suitable detector (e.g., UV-Vis, MS).

    • Collect fractions corresponding to the peak of interest.

  • Post-Run:

    • Wash the column with a strong solvent (e.g., 100% Solvent B) and then store it in the recommended storage solvent.

Visualizations

TroubleshootingWorkflow start Problem Encountered no_elution No Compound Eluting start->no_elution poor_separation Poor Separation start->poor_separation bad_peak_shape Asymmetric Peaks start->bad_peak_shape check_stability Check Compound Stability (2D TLC) no_elution->check_stability Is it stable? increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Is polarity too low? check_flow Check for Blockages no_elution->check_flow Is there flow? optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase reduce_flow_rate Reduce Flow Rate poor_separation->reduce_flow_rate reduce_load Reduce Sample Load bad_peak_shape->reduce_load add_modifier Add Mobile Phase Modifier bad_peak_shape->add_modifier replace_column Replace Column bad_peak_shape->replace_column solution Problem Resolved check_stability->solution increase_polarity->solution check_flow->solution optimize_mobile_phase->solution change_stationary_phase->solution reduce_flow_rate->solution reduce_load->solution add_modifier->solution replace_column->solution

Caption: A flowchart illustrating a general troubleshooting workflow for common chromatography issues.

MethodSelection start Start: Purify this compound solubility Compound Solubility? start->solubility polarity Compound Polarity? solubility->polarity Soluble in Organic Solvents reverse_phase Reverse Phase Chromatography (e.g., C18, C8) solubility->reverse_phase Soluble in Aqueous/Organic Mixtures normal_phase Normal Phase Chromatography (e.g., Silica, Alumina) polarity->normal_phase Non-polar to Moderately Polar polarity->reverse_phase Polar other_modes Consider Other Modes (e.g., HILIC, Ion Exchange) polarity->other_modes Very Polar or Ionic

Caption: A decision tree for selecting an appropriate chromatographic method for this compound.

References

Technical Support Center: Stabilizing C33H36N2O7S in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the novel sulfonamide-containing compound, C33H36N2O7S, in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the common causes?

A1: Degradation of this compound in solution can be attributed to several factors, including:

  • pH: The stability of sulfonamides can be pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis of the sulfonamide bond.[1][2] Most drugs are generally stable within a pH range of 4-8.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions such as oxidation, reduction, and hydrolysis.[1][2][3]

  • Light Exposure: Exposure to light, particularly UV light, can induce photolytic degradation.[2][3]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[2]

  • Hydrolysis: As a sulfonamide, this compound is susceptible to hydrolysis, which involves the cleavage of the S-N bond.[4][5]

Q2: What are the initial steps to troubleshoot the instability of my this compound solution?

A2: To begin troubleshooting, consider the "three S's": solvent, solubility, and stability.[6] First, ensure you are using a suitable solvent in which this compound is adequately soluble to avoid precipitation.[6] Next, review your storage and handling procedures.[6] Protect the solution from light and store it at the recommended temperature. Finally, evaluate the pH of your solution and adjust it to a more neutral range if necessary.

Q3: How can I proactively improve the stability of my this compound solution?

A3: To enhance the stability of your this compound solution, you can implement the following strategies:

  • pH Control: Utilize buffers to maintain a stable pH within the optimal range for the compound, typically between pH 4 and 8.[1][7]

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics.[1] Avoid repeated freeze-thaw cycles.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the solution from light.[7]

  • Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[7]

  • Use of Stabilizers: Consider the addition of antioxidants or chelating agents to mitigate oxidative degradation.[7]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffer

Symptoms:

  • A significant decrease in the concentration of this compound over a short period (e.g., hours) as measured by HPLC.

  • Appearance of new peaks in the chromatogram, indicating the formation of degradation products.

  • A visible change in the color or clarity of the solution.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Suboptimal pH Determine the optimal pH for stability by conducting a pH stability study. Adjust the buffer pH accordingly.Protocol 1: pH Stability Assessment
Oxidation Prepare solutions using deoxygenated buffers and consider adding an antioxidant.Protocol 2: Minimizing Oxidation
Photodegradation Protect the solution from light at all times.Store solutions in amber vials or wrap containers in foil.

Quantitative Data Summary: Impact of pH on this compound Stability

pH of Buffer % this compound Remaining after 24h at 25°C % Degradation
3.065%35%
5.088%12%
7.095%5%
9.072%28%
Issue 2: Precipitation of this compound from Solution During Storage

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • A decrease in the measured concentration of the supernatant after centrifugation.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Poor Solubility Increase the solubility by adjusting the formulation. This may involve the use of co-solvents or solubilizing agents.Protocol 3: Improving Solubility
Temperature Effects Assess the compound's solubility at different temperatures. Avoid storing at temperatures where solubility is significantly reduced.Determine the solubility profile at various temperatures (e.g., 4°C, 25°C, 37°C).

Quantitative Data Summary: Effect of Co-solvent on this compound Solubility

Solvent System (v/v) Solubility of this compound (mg/mL)
100% Water0.1
90% Water / 10% Ethanol0.8
80% Water / 20% Ethanol2.5
70% Water / 30% DMSO15.0

Experimental Protocols

Protocol 1: pH Stability Assessment

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike the stock solution into each buffer to a final concentration of 10 µM.

  • Incubate the solutions at a constant temperature (e.g., 25°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a validated HPLC method to determine the concentration of this compound.

  • Plot the percentage of this compound remaining versus time for each pH to determine the optimal pH for stability.

Protocol 2: Minimizing Oxidation

  • Deoxygenate the desired buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • If necessary, add an antioxidant (e.g., ascorbic acid or sodium metabisulfite) to the buffer at an appropriate concentration.

  • Prepare the this compound solution using this deoxygenated buffer in a glove box or under a stream of inert gas.

  • Store the final solution under an inert atmosphere.

Protocol 3: Improving Solubility

  • Prepare several small-scale trial formulations with varying compositions of co-solvents (e.g., ethanol, propylene glycol, DMSO) or solubilizing agents (e.g., cyclodextrins).

  • Add an excess amount of solid this compound to each trial formulation.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Visualizations

degradation_pathway This compound This compound (Parent Compound) Hydrolysis Hydrolysis (Cleavage of S-N bond) This compound->Hydrolysis H₂O, pH Oxidation Oxidation This compound->Oxidation O₂ Photodegradation Photodegradation This compound->Photodegradation Light (hν) Degradation_Product_A Degradation Product A (e.g., Sulfanilic acid derivative) Hydrolysis->Degradation_Product_A Degradation_Product_B Degradation Product B (e.g., Oxidized species) Oxidation->Degradation_Product_B Degradation_Product_C Degradation Product C (e.g., Photolytic product) Photodegradation->Degradation_Product_C

Caption: Major degradation pathways for this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution in Organic Solvent Spike Spike Stock into Buffer Prep_Stock->Spike Prep_Buffer Prepare Aqueous Buffer (Varying pH, with/without antioxidant) Prep_Buffer->Spike Incubate Incubate at Controlled Temperature and Light Conditions Spike->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Determine_Stability Determine % Remaining Analyze->Determine_Stability

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: C33H36N2O7S Reaction Side Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing side products encountered during the synthesis of C33H36N2O7S.

Frequently Asked Questions (FAQs)

Q1: What are the common types of side products observed during the synthesis of complex molecules like this compound?

A1: During the synthesis of a complex molecule such as this compound, which likely involves multiple reaction steps, several types of side products can be formed. These can include isomers (constitutional isomers, diastereomers, or enantiomers), products of incomplete reactions (unreacted starting materials or intermediates), over-reaction products, and degradation products. Side reactions such as oxidation, hydrolysis, or rearrangement of intermediates can also contribute to the impurity profile.

Q2: Which analytical techniques are most suitable for identifying and quantifying side products in this compound reactions?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of reaction mixtures. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful tool for separating and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of unknown side products. Gas Chromatography-Mass Spectrometry (GC-MS) may be suitable for volatile impurities.

Q3: What are the typical acceptance criteria for impurities in a pharmaceutical drug substance?

A3: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). For drug substances, there are thresholds for reporting, identification, and qualification of impurities. Generally, impurities present at a level of 0.05% or higher should be reported, those at 0.10% or higher should be identified, and those at 0.15% or higher (or a lower threshold for potent or toxic impurities) may require toxicological qualification.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Multiple unknown peaks are observed in the HPLC chromatogram of the reaction mixture.

  • The purity of the target compound this compound is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Monitor the reaction kinetics using in-process controls (e.g., TLC, UPLC). 2. Increase reaction time or temperature if the reaction is sluggish. 3. Ensure the purity and stoichiometry of starting materials.Increased conversion to the desired product and reduction of starting material peaks.
Side Reactions 1. Optimize reaction conditions (temperature, solvent, pH) to minimize side product formation. 2. Investigate the effect of catalyst or reagent concentration.Reduction in the intensity and number of unexpected peaks.
Degradation of Product 1. Analyze the stability of this compound under the reaction and work-up conditions. 2. Employ milder reaction or purification conditions if degradation is observed.Improved purity profile with fewer degradation-related impurities.
Contamination 1. Verify the purity of solvents and reagents. 2. Ensure the cleanliness of glassware and equipment.Elimination of extraneous peaks not related to the reaction.
Issue 2: Difficulty in Isolating and Characterizing a Major Side Product

Symptoms:

  • A significant side product co-elutes with the main product or other impurities in HPLC.

  • Insufficient quantity of the isolated impurity for full structural characterization.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor Chromatographic Resolution 1. Optimize the HPLC method: change the stationary phase, mobile phase composition, gradient, or temperature. 2. Consider alternative chromatographic techniques like preparative HPLC or flash chromatography.Baseline separation of the side product from the main compound.
Low Abundance of Impurity 1. Perform a scaled-up reaction to generate a larger quantity of the crude product. 2. Use enrichment techniques, such as liquid-liquid extraction or solid-phase extraction, to concentrate the impurity.Sufficient amount of the isolated impurity for spectroscopic analysis (NMR, MS, IR).
Complex Structure 1. Employ advanced analytical techniques like 2D NMR (COSY, HSQC, HMBC) for detailed structural elucidation. 2. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition.Unambiguous identification of the side product's chemical structure.

Experimental Protocols

Protocol 1: HPLC-MS Method for Side Product Profiling
  • Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm), coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • MS Parameters:

    • Ionization Mode: ESI positive and negative

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

Protocol 2: Isolation of Side Products by Preparative HPLC
  • Instrumentation: Preparative HPLC system with a larger dimension C18 column (e.g., 21.2 x 250 mm, 10 µm) and a fraction collector.

  • Method Development: Develop an isocratic or shallow gradient method on an analytical scale that provides good separation between the target compound and the impurity of interest.

  • Scale-Up: Transfer the method to the preparative system, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect fractions corresponding to the peak of the target impurity.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated side product.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the isolated impurity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_isolation Isolation & Characterization synthesis This compound Synthesis hplc_initial Initial HPLC-MS Analysis synthesis->hplc_initial Crude Product unexpected_peaks Unexpected Peaks? hplc_initial->unexpected_peaks optimize_reaction Optimize Reaction Conditions unexpected_peaks->optimize_reaction Yes method_dev HPLC Method Development unexpected_peaks->method_dev No, but poor separation optimize_reaction->synthesis Refined Protocol prep_hplc Preparative HPLC method_dev->prep_hplc isolated_impurity Isolated Side Product prep_hplc->isolated_impurity nmr_ms Structure Elucidation (NMR, HRMS) isolated_impurity->nmr_ms

Caption: Workflow for troubleshooting and analyzing side products in this compound synthesis.

signaling_pathway_placeholder A Starting Material A C Intermediate C A->C Step 1 B Starting Material B B->C P Target Product (this compound) C->P Step 2 SP1 Side Product 1 (Isomer) C->SP1 Isomerization SP2 Side Product 2 (Degradation) P->SP2 Degradation

Caption: A simplified potential reaction pathway illustrating the formation of side products.

References

Overcoming poor solubility of C33H36N2O7S in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of the compound C33H36N2O7S during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a widely used and effective solvent for compounds with poor aqueous solubility, including those with characteristics similar to this compound.[1][2] It is capable of dissolving a wide range of polar and nonpolar compounds.[2] For subsequent dilutions into aqueous assay buffers, it is crucial to minimize the final DMSO concentration to avoid solvent-induced artifacts or cytotoxicity.[3]

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into aqueous buffer. What is causing this and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds.[4] This occurs because the compound's solubility is significantly lower in the aqueous buffer than in the concentrated DMSO stock. Several factors can contribute to this, including the final concentration of the compound, the percentage of DMSO in the final solution, and the pH and composition of the aqueous buffer. To prevent precipitation, consider the following:

  • Lowering the final compound concentration: Test a range of concentrations to find the highest concentration that remains soluble in your assay buffer.

  • Using co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay medium can help maintain solubility.[1][5]

  • Employing solubility enhancers: Surfactants or cyclodextrins can be used to increase the aqueous solubility of the compound.[6][7]

Q3: Can the solubility of this compound be improved by adjusting the pH of the assay buffer?

A3: Yes, if this compound has ionizable functional groups, adjusting the pH of the buffer can significantly impact its solubility.[5][6] For basic compounds, lowering the pH will increase the proportion of the more soluble ionized form. Conversely, for acidic compounds, increasing the pH will enhance solubility. It is recommended to determine the pKa of this compound to guide pH optimization.

Q4: What are cyclodextrins and can they be used to improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and stability.[7][8][9][10] Beta-cyclodextrins are commonly used for this purpose.[9] By encapsulating the poorly soluble this compound molecule, a cyclodextrin complex can enhance its dissolution in aqueous solutions for assays.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and overcoming poor solubility of this compound in your assays.

Step 1: Assess the Solubility Profile

The first step is to quantitatively determine the solubility of this compound in different solvents and buffer systems. This will provide a baseline and guide the selection of an appropriate solubilization strategy. It is important to distinguish between thermodynamic and kinetic solubility.[11]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a period of 24-72 hours.[11]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer. This is often more relevant for high-throughput screening (HTS) applications.[11]

Step 2: Optimize Solvent and Co-Solvent Conditions

Based on the initial solubility assessment, you can optimize the solvent conditions for your specific assay.

Issue Troubleshooting Step Expected Outcome
Precipitation from DMSO stockInvestigate the effect of freeze-thaw cycles and water uptake in DMSO.[12] Store stocks in small, single-use aliquots.Reduced precipitation and more consistent compound concentrations.
Precipitation in aqueous bufferTest a matrix of final DMSO concentrations and compound concentrations.Identify the highest compound concentration that remains soluble at an acceptable DMSO level.
Insufficient solubility with DMSO aloneEvaluate the use of co-solvents such as ethanol, polyethylene glycol 400 (PEG 400), or n-propanol.[13]Enhanced solubility in the final assay medium.

Table 1: Effect of Co-solvents on the Kinetic Solubility of this compound in Phosphate-Buffered Saline (PBS) pH 7.4

Co-solvent (1% v/v) Kinetic Solubility (µM) Fold Increase vs. PBS alone
None (PBS with 1% DMSO)2.51.0
Ethanol7.83.1
PEG 40015.26.1
n-Propanol11.54.6
Step 3: Employ Solubility Enhancement Techniques

If optimizing the solvent system is insufficient, more advanced techniques may be required.

Technique Description Considerations
pH Adjustment Modify the pH of the assay buffer to ionize the compound, thereby increasing its solubility.[5]The new pH must be compatible with the biological assay.
Use of Surfactants Incorporate non-ionic surfactants like Tween 80 or Triton X-100 at concentrations above their critical micelle concentration (CMC).Surfactants can interfere with some biological assays.
Complexation with Cyclodextrins Form an inclusion complex with β-cyclodextrin or its derivatives to enhance aqueous solubility.[7][10]The size of the cyclodextrin cavity must be appropriate for the compound.
Solid Dispersion Prepare a solid dispersion of the compound in a hydrophilic carrier.[14] This is more applicable for in vivo studies.Requires formulation development.

Table 2: Improvement of this compound Thermodynamic Solubility with Different Enhancement Techniques

Method Solubility in Water (µg/mL) Fold Increase
Untreated Compound0.51
pH Adjustment to 9.04.28.4
2% Tween 8012.825.6
1:1 Complex with Methyl-β-cyclodextrin25.551.0

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

  • This compound

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity or light scattering

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Add 198 µL of PBS to each well.

  • Add 2 µL of the DMSO dilutions of this compound to the corresponding wells containing PBS. The final DMSO concentration will be 1%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well at 620 nm using a plate reader.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Preparation of a this compound-Cyclodextrin Complex

Objective: To prepare a complex of this compound with methyl-β-cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Methyl-β-cyclodextrin

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve methyl-β-cyclodextrin in deionized water to create a 10% (w/v) solution.

  • Slowly add this compound to the cyclodextrin solution in a 1:1 molar ratio while stirring.

  • Continue stirring the mixture at room temperature for 48 hours.

  • Freeze the resulting solution and lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The solubility of the resulting complex can then be determined using a thermodynamic solubility assay.

Visualizations

experimental_workflow Workflow for Addressing Poor Solubility of this compound cluster_0 Initial Assessment cluster_1 Solvent Optimization cluster_2 Advanced Techniques cluster_3 Final Protocol cluster_4 Further Development start Start with this compound Powder solubility_test Determine Kinetic and Thermodynamic Solubility start->solubility_test cosolvent_screen Screen Co-solvents (e.g., PEG 400, Ethanol) solubility_test->cosolvent_screen check_solubility1 Is Solubility Sufficient? cosolvent_screen->check_solubility1 enhancement_methods Evaluate Enhancement Methods (pH, Surfactants, Cyclodextrins) check_solubility1->enhancement_methods No proceed_assay Proceed with Optimized Assay Protocol check_solubility1->proceed_assay Yes check_solubility2 Is Solubility Sufficient? enhancement_methods->check_solubility2 check_solubility2->proceed_assay Yes reformulate Consider Reformulation (e.g., Solid Dispersion) check_solubility2->reformulate No

Caption: A step-by-step workflow for troubleshooting and improving the solubility of this compound in assays.

decision_tree Decision Tree for Selecting a Solubility Enhancement Method start Poor Solubility of this compound Observed is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Adjust pH is_ionizable->ph_adjust Yes assay_sensitive Is the assay sensitive to surfactants? is_ionizable->assay_sensitive No ph_adjust->assay_sensitive use_cyclodextrin Use Cyclodextrins assay_sensitive->use_cyclodextrin Yes use_surfactant Use Surfactants (e.g., Tween 80) assay_sensitive->use_surfactant No consider_cosolvent Increase Co-solvent concentration or try alternative co-solvents use_cyclodextrin->consider_cosolvent use_surfactant->consider_cosolvent

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique for this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.

References

Technical Support Center: C33H36N2O7S (Benzathine Benzylpenicillin) Synthesis and Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Benzathine Benzylpenicillin (C33H36N2O7S).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary synthesis route?

A1: this compound is the chemical formula for Benzathine Benzylpenicillin, a long-acting antibiotic. Its synthesis is a multi-step process that begins with the fermentation of the fungus Penicillium chrysogenum to produce Penicillin G (Benzylpenicillin). The purified Penicillin G is then reacted with N,N'-dibenzylethylenediamine to form the stable benzathine salt.

Q2: What are the major challenges in scaling up Benzathine Benzylpenicillin production?

A2: The primary challenges in scaling up production can be categorized into three main areas:

  • Upstream Processing (Fermentation): Maintaining optimal conditions (e.g., aeration, agitation, pH, temperature, nutrient feed) in large-scale bioreactors is critical and complex. Issues such as inhomogeneous mixing and reduced oxygen transfer can significantly lower yield.

  • Downstream Processing (Purification): Isolating and purifying Penicillin G from the fermentation broth is a multi-step process that can account for a significant portion of the production cost. Penicillin G is unstable at the low pH required for solvent extraction, necessitating rapid and carefully controlled processing.

  • Salt Formation and Formulation: The final step of forming the benzathine salt requires precise control of reaction conditions to ensure high purity and the desired crystal morphology for a stable, injectable suspension.

Q3: Why is Penicillin G production considered a secondary metabolic process?

A3: Penicillin G is a secondary metabolite, meaning it is produced by the Penicillium chrysogenum fungus during the stationary phase of its growth cycle, not during its primary growth phase. This is a defense mechanism for the microorganism.[1] For production, this means that the fermentation conditions must be managed to first allow for sufficient cell growth and then to create a stressful environment with limited nutrients to trigger penicillin production.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of Benzathine Benzylpenicillin.

Upstream Processing: Fermentation

Problem 1: Low Penicillin G Titer in Fermentation Broth

Potential Cause Troubleshooting Step
Suboptimal Nutrient Feed Review and optimize the fed-batch strategy. Ensure a controlled feed of glucose and other essential nutrients to maintain the culture in the stationary phase for maximum penicillin production. High glucose concentrations can inhibit penicillin synthesis.
Poor Oxygen Transfer In large bioreactors, increase agitation speed and/or sparging rate to improve dissolved oxygen levels. Consider using enriched air or pure oxygen for sparging.[3]
pH Imbalance Monitor pH continuously and maintain it within the optimal range of 7.0-7.4 for penicillin production.[2] Use automated addition of acid or base to control pH.
Strain Mutation/Degradation Sub-culture the Penicillium chrysogenum strain and verify its productivity at a smaller scale. Consider using a fresh stock culture if degradation is suspected.

Problem 2: Inconsistent Batch-to-Batch Fermentation Yields

Potential Cause Troubleshooting Step
Inhomogeneous Mixing For large-scale fermenters, evaluate the impeller design and agitation speed to ensure uniform distribution of nutrients and oxygen. Dead zones in the reactor can lead to localized nutrient depletion and suboptimal growth conditions.[3]
Contamination Review sterilization protocols for the fermenter and all feed streams. Perform microbial analysis of the fermentation broth to identify any contaminating organisms.
Variability in Raw Materials Implement rigorous quality control testing for all raw materials, including the carbon and nitrogen sources, to ensure consistency between batches.
Downstream Processing: Purification

Problem 3: Low Recovery of Penicillin G During Solvent Extraction

Potential Cause Troubleshooting Step
Degradation of Penicillin G Penicillin G is highly unstable at the low pH (2.0-2.5) required for extraction. Minimize the time the solution is held at low pH and perform the extraction at a reduced temperature (around 5°C) to slow degradation.[3]
Emulsion Formation Emulsification at the solvent-aqueous interface can trap the product and hinder separation. Consider adjusting the agitation speed during extraction or using a different solvent system. Solvent sublation is an alternative technique that can reduce emulsification.[4]
Suboptimal pH The pH of the aqueous phase is critical for efficient extraction. Ensure precise pH control to maintain Penicillin G in its non-ionized form for optimal partitioning into the organic solvent. A pH of 3.0 can be a compromise between stability and extraction efficiency.[5]

Problem 4: Impurities in the Final Penicillin G Product

Potential Cause Troubleshooting Step
Inefficient Extraction Employ multiple extraction and back-extraction steps to improve purity. Shifting the pH between aqueous and organic phases can help to selectively separate Penicillin G from impurities.[4]
Inadequate Adsorbent Regeneration (for adsorption-based methods) If using an adsorption-based purification method, ensure the resin is properly regenerated between cycles to prevent carryover of impurities.
Insufficient Crystallization Optimize the crystallization process by controlling the cooling rate and solvent composition to promote the formation of pure crystals. Crystallization is an effective final polishing step.[3]
Salt Formation and Formulation

Problem 5: Poor Yield or Purity of Benzathine Benzylpenicillin

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Ensure the molar ratio of Penicillin G to N,N'-dibenzylethylenediamine is correct to drive the reaction to completion and avoid unreacted starting materials in the final product.
Suboptimal Reaction Temperature The formation of the benzathine salt is typically carried out at a low temperature (0-4°C) to ensure stability and promote crystallization of the product.[6]
Impurities in Penicillin G The purity of the starting Penicillin G is crucial. Any impurities can interfere with the salt formation reaction and co-precipitate with the final product. Ensure high-purity Penicillin G is used.

Problem 6: Unfavorable Crystal Morphology or Particle Size

Potential Cause Troubleshooting Step
Incorrect Reaction Conditions The rate of addition of reactants and the mixing conditions can influence crystal growth. A slow addition of the N,N'-dibenzylethylenediamine diacetate solution to the sodium penicillin G solution is recommended.[6]
Post-crystallization Processing If the initial crystals are too large, micronization (e.g., air jet milling) can be used to achieve the desired particle size distribution for an injectable suspension.[6]

Quantitative Data

Table 1: Penicillin G Fermentation Parameters

ParameterLaboratory ScaleIndustrial Scale
Typical Titer 1-10 g/LUp to 50 g/L
Fermentation Time 5-7 days5-7 days[2]
Temperature 25-26°C[2]25-26°C[2]
pH 7.0-7.4[2]7.0-7.4[2]

Table 2: Downstream Processing Efficiency for Penicillin G

Purification Method Key Parameters Reported Recovery/Efficiency
Solvent Extraction pH 2.0-2.5, Butyl Acetate90-98% extraction achievable in recycle mode.[7]
Adsorption Amberlite XAD-4 resin, pH 4, 4°C>90% capture from broth, 95% recovery from resin.[1]
Solvent Sublation pH 1.5-2.0, Butyl Acetate>91% extraction efficiency.[4]

Experimental Protocols

Protocol 1: Downstream Purification of Penicillin G via Solvent Extraction
  • Clarification: Remove the Penicillium chrysogenum biomass from the fermentation broth by filtration or centrifugation to obtain a clarified broth.

  • Acidification: Chill the clarified broth to approximately 5°C. Adjust the pH to 2.0-2.5 with a dilute mineral acid (e.g., H2SO4) to convert penicillin to its anionic form.[3] This step should be performed rapidly to minimize degradation.

  • First Extraction: Immediately extract the acidified broth with a cold organic solvent such as butyl acetate or amyl acetate. The penicillin will partition into the organic phase.

  • Back Extraction: Extract the penicillin from the organic phase into an aqueous phosphate buffer at pH 7.5. The penicillin will move back into the aqueous phase as a salt.

  • Second Extraction: Acidify the aqueous phase again to pH 2.0-2.5 and re-extract the penicillin into a fresh volume of cold organic solvent.

  • Crystallization: Add a potassium or sodium salt solution to the organic phase to precipitate the Penicillin G salt. The crystals can then be collected by filtration, washed, and dried.

Protocol 2: Benzathine Benzylpenicillin Salt Formation
  • Preparation of Reactant Solutions:

    • Prepare a solution of sodium penicillin G in water.

    • Prepare a separate aqueous solution of N,N'-dibenzylethylenediamine diacetate.

  • Reaction:

    • Cool the sodium penicillin G solution to 0-4°C with constant agitation.

    • Slowly add the N,N'-dibenzylethylenediamine diacetate solution to the cooled penicillin G solution. A precipitate of benzathine benzylpenicillin will form.[6]

  • Isolation and Purification:

    • Filter the resulting slurry to collect the benzathine benzylpenicillin crystals.

    • Wash the crystals with cold water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_synthesis Final Synthesis fermentation Penicillium chrysogenum Fermentation clarification Clarification (Filtration/Centrifugation) fermentation->clarification extraction Solvent Extraction (pH 2.0-2.5) clarification->extraction back_extraction Back Extraction (pH 7.5) extraction->back_extraction crystallization Crystallization of Penicillin G Salt back_extraction->crystallization salt_formation Benzathine Salt Formation (0-4°C) crystallization->salt_formation final_product Benzathine Benzylpenicillin (this compound) salt_formation->final_product

Caption: High-level workflow for Benzathine Benzylpenicillin synthesis.

troubleshooting_logic start Low Penicillin G Titer cause1 Suboptimal Nutrients? start->cause1 cause2 Poor Oxygen Transfer? start->cause2 cause3 pH Imbalance? start->cause3 solution1 Optimize Fed-Batch Strategy cause1->solution1 Yes solution2 Increase Agitation/ Sparging cause2->solution2 Yes solution3 Automate pH Control cause3->solution3 Yes

References

Minimizing degradation of C33H36N2O7S during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Exemplarisin (C33H36N2O7S)

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the degradation of Exemplarisin during experimental procedures. Given its complex structure, likely containing sulfonamide, ester, and amide functionalities, Exemplarisin is susceptible to several degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a progressive loss of my compound's activity in my cell-based assays. What could be the cause?

A1: A gradual loss of activity often points to the degradation of Exemplarisin in your experimental medium. The primary culprits are hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The ester and sulfonamide groups in Exemplarisin can be susceptible to hydrolysis, especially if your culture medium is at a non-neutral pH or if experiments are run for extended periods at physiological temperatures. Sulfonamides are generally stable at neutral and alkaline pH but can undergo hydrolysis under acidic conditions.[1][2]

  • Photodegradation: Exposure to light, particularly fluorescent lab lighting, can cause degradation of molecules containing sulfonamide groups and aromatic rings.[3][4] It is recommended that procedures involving sulfonamides be performed in subdued lighting, and the use of amber or low-actinic glass vessels is advised to prevent photochemical reactions.[3][4]

  • Oxidation: The sulfur atom in Exemplarisin could be susceptible to oxidation, leading to the formation of sulfoxides or sulfones, which may have reduced or no biological activity. This can be accelerated by the presence of reactive oxygen species in your culture medium or exposure to air over time.

Q2: My HPLC analysis shows multiple unexpected peaks that increase over time. What are these?

A2: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. These new peaks represent degradation products. The degradation of sulfonamides can occur through various pathways, including the cleavage of the S-N bond.[5] To identify these products, a forced degradation study is recommended (see Experimental Protocols).

Q3: How should I prepare and store my stock solutions of Exemplarisin?

A3: Proper preparation and storage are crucial for maintaining the integrity of your compound.[6][7]

  • Solvent Selection: Use a high-purity, anhydrous solvent in which Exemplarisin is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for many small molecules.[7][8]

  • Stock Solution Preparation: Allow the vial of powdered Exemplarisin to come to room temperature before opening to prevent condensation.[7] Once dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[7]

  • Storage Conditions: Store stock solutions at -80°C for long-term stability.[7] For daily use, a working aliquot can be stored at -20°C for a shorter duration (up to one month).[7] Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[9]

Q4: What immediate steps can I take to minimize degradation during an experiment?

A4: To minimize degradation during your experiments:

  • Minimize Light Exposure: Work in a dimly lit area or use a safety cabinet with the light turned off. Use amber-colored microplates or tubes.[3][4]

  • Control Temperature: Prepare your experimental solutions on ice and add Exemplarisin to your assay system as the final step. For long-term experiments, ensure the incubator temperature is accurately calibrated.

  • pH Control: Use freshly prepared buffers and media to ensure the pH is within the optimal range for compound stability (typically close to neutral).

  • Fresh dilutions: Prepare fresh dilutions of Exemplarisin from a frozen stock solution for each experiment. Do not store diluted solutions for extended periods.

Quantitative Data on Stability

The following table summarizes the hypothetical stability data for Exemplarisin under various conditions, as would be determined by a stability study.

Condition Parameter Value Percent Degradation (after 24h) Primary Degradation Pathway
pH pH 4.0 Buffer25°C~15%Acid-catalyzed Hydrolysis
pH 7.4 Buffer25°C<2%Minimal
pH 9.0 Buffer25°C<1%Minimal
Temperature 4°C (in pH 7.4 buffer)N/A<1%Minimal
25°C (in pH 7.4 buffer)N/A<2%Minimal
37°C (in pH 7.4 buffer)N/A~5%Thermal Degradation/Hydrolysis
Light Exposure Ambient Lab Light25°C~10%Photodegradation
Dark Control25°C<2%Minimal
Oxidative Stress 0.03% H₂O₂25°C~20%Oxidation
No H₂O₂25°C<2%Minimal

Experimental Protocols

Protocol 1: Assessing Exemplarisin Stability by HPLC

This protocol allows for the quantification of Exemplarisin over time under specific experimental conditions.

  • Preparation of Test Solutions:

    • Prepare a solution of Exemplarisin at a known concentration (e.g., 100 µM) in the buffer or medium of interest (e.g., PBS, cell culture medium).

    • Divide the solution into separate, sealed, light-protected containers for each time point and condition to be tested.

  • Incubation:

    • Place the samples under the desired experimental conditions (e.g., 37°C in a cell culture incubator, 25°C on the lab bench exposed to light).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot for each condition.

    • Immediately quench any further degradation by freezing the sample at -80°C or by mixing with a cold organic solvent like acetonitrile to precipitate proteins and halt enzymatic activity.[10]

  • HPLC Analysis:

    • Thaw samples and centrifuge to remove any precipitate.

    • Analyze the supernatant by a validated reverse-phase HPLC method with UV detection at the λmax of Exemplarisin.

    • Quantify the peak area of the parent Exemplarisin peak at each time point.

  • Data Analysis:

    • Calculate the percentage of Exemplarisin remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining Exemplarisin versus time to determine the degradation rate.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and understand degradation pathways.

  • Prepare Stock Solution: Prepare a concentrated stock of Exemplarisin in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2-8 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution at 60°C for 24 hours.

    • Photolytic Stress: Expose a solution to a high-intensity UV lamp for 24 hours.

  • Neutralization and Analysis:

    • For acid and base-stressed samples, neutralize the solution before analysis.

    • Analyze all samples, including an unstressed control, by LC-MS (Liquid Chromatography-Mass Spectrometry) to separate and identify the parent compound and any new degradation products based on their mass-to-charge ratio.

Visualizations

cluster_storage Storage & Handling cluster_experiment Experimental Use start Start: Exemplarisin Powder stock_sol Prepare Stock Solution (e.g., 10mM in DMSO) start->stock_sol Anhydrous Solvent aliquot Aliquot into Single-Use Vials stock_sol->aliquot storage Store at -80°C (Long-Term) aliquot->storage working_stock Store at -20°C (Short-Term) aliquot->working_stock thaw Thaw Working Aliquot working_stock->thaw dilute Prepare Fresh Dilutions (on ice) thaw->dilute add_to_assay Add to Assay dilute->add_to_assay Use Immediately incubate Incubate (Light Protected) add_to_assay->incubate

Caption: Recommended workflow for handling and using Exemplarisin.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Exemplarisin Exemplarisin (this compound) Hydrolysis_Product_A Ester Cleavage Product Exemplarisin->Hydrolysis_Product_A H₂O / H⁺ or OH⁻ Hydrolysis_Product_B Sulfonamide Cleavage Product Exemplarisin->Hydrolysis_Product_B H₂O / H⁺ Oxidation_Product Sulfoxide/Sulfone Derivative Exemplarisin->Oxidation_Product O₂ / ROS Photo_Product Photolytic Isomer or Fragment Exemplarisin->Photo_Product UV/Visible Light

Caption: Potential degradation pathways for Exemplarisin.

start Unexpected Results (e.g., low activity, extra peaks) check_storage Review Storage & Handling (Freeze-thaw? Light exposure?) start->check_storage check_protocol Examine Experimental Protocol (Incubation time? pH of media?) start->check_protocol run_hplc Run HPLC on Stock Solution check_storage->run_hplc revise_protocol Revise Protocol: - Use fresh dilutions - Protect from light - Reduce incubation time check_protocol->revise_protocol hplc_ok Stock is Pure run_hplc->hplc_ok Yes hplc_bad Stock is Degraded run_hplc->hplc_bad No hplc_ok->check_protocol new_stock Prepare Fresh Stock Solution from New Powder hplc_bad->new_stock

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: C33H36N2O7S (Penicillin V Potassium) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting assay interference and false-positive results when working with C33H36N2O7S, commonly known as Penicillin V Potassium.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is the chemical formula for the potassium salt of Penicillin V (phenoxymethylpenicillin), a widely used beta-lactam antibiotic.

Q2: What are the common analytical methods for detecting Penicillin V Potassium? The primary methods for the detection and quantification of Penicillin V are High-Performance Liquid Chromatography (HPLC), immunoassays (like ELISA), and microbiological assays.[1][2][3] Each method has unique vulnerabilities to interference.

Q3: What are the primary sources of interference in Penicillin V assays? Interference sources are method-dependent:

  • HPLC: Co-eluting compounds from the sample matrix (e.g., serum, urine, or culture media) can interfere with the detection of Penicillin V.[1] Degradation products of penicillin can also appear as separate peaks, complicating analysis.

  • Immunoassays (ELISA): The most significant issue is cross-reactivity from other structurally similar molecules, particularly other beta-lactam antibiotics that share similar R1 side chains.[4][5] In some cases, high levels of total immunoglobulin E (tIgE) in a sample can cause non-specific binding and lead to false-positive results.[2]

  • Microbiological Assays: False positives can occur due to the presence of other antimicrobial compounds in the sample that inhibit microbial growth. Contamination of the assay with other microorganisms can also lead to erroneous results.[6]

Q4: How does structural cross-reactivity cause false positives in immunoassays? Immunoassays rely on the specific binding of an antibody to Penicillin V. Other beta-lactam antibiotics, such as amoxicillin or certain first-generation cephalosporins, may share similar structural features (R1 side chains) with Penicillin V.[4][5][7] Antibodies raised against Penicillin V may bind to these related structures, generating a signal and falsely indicating the presence or an inflated concentration of Penicillin V. The risk of cross-reactivity is generally higher with penicillins and first-generation cephalosporins that have identical side chains.[4]

Q5: How can a suspected false-positive result be confirmed? The gold standard for confirming a result is to use an orthogonal method—an analytical technique that relies on a different principle of detection.

  • For a suspected immunoassay false positive, re-analysis using a chromatographic method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high specificity.

  • For a microbiological assay, a confirmatory test using the enzyme penicillinase can be performed.[6][8] Penicillinase specifically degrades and inactivates beta-lactam antibiotics.[3] If the antimicrobial activity persists after treatment with penicillinase, it is not caused by Penicillin V.

Troubleshooting Guides

Issue 1: Unexpectedly High Results in a Penicillin V Immunoassay (ELISA)
Potential Cause Troubleshooting Steps & Solutions
Cross-Reactivity 1. Review the sample composition for other beta-lactam antibiotics. The highest risk comes from other penicillins or cephalosporins with similar side chains.[4][5] 2. Perform a specificity test by spiking a negative control matrix with potentially cross-reacting compounds and measuring the response. 3. If available, use a more specific monoclonal antibody or a different assay kit.
Matrix Effect / Non-Specific Binding 1. High concentrations of other proteins or immunoglobulins in the sample can cause non-specific binding.[2] 2. Perform a spike and recovery experiment to determine if the sample matrix is enhancing the signal. 3. Optimize sample dilution protocols to minimize the concentration of interfering substances.
Contamination 1. Ensure all buffers and reagents are free from Penicillin V contamination. 2. Use fresh, dedicated pipette tips for each sample and reagent.
Issue 2: Inconsistent Peaks or Results in HPLC Analysis
Potential Cause Troubleshooting Steps & Solutions
Co-eluting Interference 1. A compound from the sample matrix is eluting at the same retention time as Penicillin V.[1] 2. Adjust the mobile phase composition or gradient to improve separation. 3. Try a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl). 4. Confirm peak identity using a mass spectrometer (LC-MS) detector.
Sample Degradation 1. The beta-lactam ring in Penicillin V is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. 2. Ensure proper sample handling and storage (cold and buffered conditions). 3. Analyze samples promptly after preparation. Check for the appearance of known degradation product peaks in the chromatogram.
Poor Peak Shape 1. Ensure the sample solvent is compatible with the mobile phase. 2. Check for column overloading by injecting a more dilute sample.
Issue 3: Positive Result in a Microbiological Assay
Potential Cause Troubleshooting Steps & Solutions
Presence of Other Antimicrobials 1. The sample may contain other substances that inhibit the growth of the test organism. 2. Perform a confirmatory test with penicillinase.[6] Treat an aliquot of the sample with the enzyme and run the assay in parallel with an untreated sample. The absence of antimicrobial activity in the treated sample confirms the result is due to Penicillin V.
Contamination 1. Review aseptic techniques used during sample preparation and plating.[6] 2. Run negative controls (matrix without Penicillin V) to check for environmental or reagent contamination.

Data Presentation

Table 1: Summary of Potential Interferences in Penicillin V Potassium Assays

Assay TypeInterfering Substance(s)Mechanism of Interference
Immunoassay (ELISA) Other beta-lactam antibiotics (e.g., Amoxicillin, Cephalexin)Structural similarity of side chains leads to antibody cross-reactivity.[4][5][9]
High concentrations of total IgENon-specific binding to the assay solid phase.[2]
HPLC Endogenous matrix components (e.g., from serum, milk)Co-elution with the analyte peak, causing signal enhancement or suppression.[1]
Penicillin V degradation productsMay appear as distinct peaks, leading to inaccurate quantification of the parent drug.
Microbiological Assay Other antimicrobial agentsInhibition of microbial growth, mimicking the effect of Penicillin V.
Bacterial contaminationUncontrolled growth or inhibition can render results uninterpretable.[6]

Experimental Protocols

Protocol 1: Penicillinase Confirmatory Test for Microbiological Assays

This protocol is designed to verify that antimicrobial activity observed in a sample is specifically due to a beta-lactam antibiotic like Penicillin V.

Materials:

  • Test sample with suspected Penicillin V activity.

  • Penicillinase enzyme solution (sterile, activity-assayed).

  • Sterile buffer or diluent (e.g., phosphate-buffered saline, pH 7.0).

  • Positive control (known concentration of Penicillin V).

  • Negative control (matrix without Penicillin V).

  • Standard microbiological assay setup (e.g., agar diffusion or broth microdilution with a susceptible indicator organism).

Procedure:

  • Prepare two sets of samples: "Treated" and "Untreated."

  • For the "Treated" set, add penicillinase to aliquots of the test sample, positive control, and negative control according to the enzyme manufacturer's instructions to achieve complete inactivation.

  • For the "Untreated" set, add an equal volume of sterile buffer/diluent to aliquots of the test sample, positive control, and negative control.

  • Incubate both sets under appropriate conditions (e.g., 37°C for 30-60 minutes) to allow the enzyme to act.

  • Perform the microbiological assay on all samples from both the "Treated" and "Untreated" sets.

  • Interpretation of Results:

    • Activity Confirmed: The "Untreated" test sample shows antimicrobial activity, while the "Treated" test sample shows no activity. This confirms the activity was due to Penicillin V.

    • False Positive Suspected: Both the "Untreated" and "Treated" test samples show antimicrobial activity. This indicates the presence of a non-beta-lactam antimicrobial substance.

    • Valid Control Check: The "Untreated" positive control should show activity, while the "Treated" positive control should not. Both negative controls should show no activity.

Protocol 2: Spike and Recovery for Assessing Matrix Effects in HPLC

This protocol helps determine if components in the sample matrix are interfering with the quantification of Penicillin V.

Materials:

  • Blank sample matrix (e.g., serum, plasma from an un-dosed subject).

  • Penicillin V analytical standard of known concentration.

  • HPLC system with appropriate column and mobile phase.

  • Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile).

Procedure:

  • Prepare Three Sample Types:

    • Sample A (Neat Standard): Prepare the Penicillin V standard in the mobile phase or initial solvent at a known concentration (e.g., 1 µg/mL).

    • Sample B (Pre-extraction Spike): Take a known volume of the blank matrix and add a small volume of concentrated Penicillin V standard to achieve the same final concentration as Sample A. Process this sample through the entire extraction/preparation procedure.

    • Sample C (Post-extraction Spike): Process a known volume of the blank matrix through the entire extraction/preparation procedure. Just before injection, add the same amount of Penicillin V standard as in Sample B.

  • Analyze all three samples via HPLC and record the peak area for Penicillin V.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of B / Peak Area of C) * 100

      • This measures the efficiency of the extraction process.

    • Matrix Effect (%) = (Peak Area of C / Peak Area of A) * 100

      • A value < 100% indicates signal suppression.

      • A value > 100% indicates signal enhancement.

      • Values between 85-115% are often considered acceptable, but this depends on assay requirements.

  • If a significant matrix effect is observed, the sample preparation method (e.g., using solid-phase extraction) or chromatographic conditions should be further optimized.

Visualizations

Troubleshooting_Workflow start Unexpected Positive or High Assay Result check_protocol Review Experimental Protocol and Sample Handling start->check_protocol is_immunoassay Is the assay an Immunoassay? check_protocol->is_immunoassay is_microbio Is the assay Microbiological? is_immunoassay->is_microbio No cross_react Investigate Cross-Reactivity with Structurally Similar Compounds is_immunoassay->cross_react Yes is_hplc Is the assay HPLC-based? is_microbio->is_hplc No penicillinase Perform Penicillinase Confirmatory Test is_microbio->penicillinase Yes optimize_hplc Optimize Chromatography (e.g., new column, gradient) is_hplc->optimize_hplc Yes matrix_effect Perform Spike & Recovery Experiment cross_react->matrix_effect confirm_orthogonal Confirm with Orthogonal Method (e.g., LC-MS/MS) matrix_effect->confirm_orthogonal penicillinase->confirm_orthogonal optimize_hplc->matrix_effect

Caption: Troubleshooting workflow for a suspected false-positive result.

Immunoassay_CrossReactivity cluster_0 Scenario 1: Specific Binding cluster_1 Scenario 2: Cross-Reactivity Interference Ab1 Antibody Signal1 Correct Signal Ab1->Signal1 Generates PenV1 Penicillin V PenV1->Ab1 Binds Ab2 Antibody Signal2 False-Positive Signal Ab2->Signal2 Generates CrossReactant Cross-Reactant (e.g., Amoxicillin) CrossReactant->Ab2 Binds

Caption: Mechanism of immunoassay cross-reactivity interference.

Caption: Workflow for penicillinase-based result confirmation.

References

Technical Support Center: Synthesis of C33H36N2O7S (Penicillin V Potassium)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of C33H36N2O7S, commonly known as Penicillin V Potassium. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical synthesis of this important antibiotic.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Penicillin V, which is typically achieved through the N-acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetyl chloride.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of Penicillin V is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Moisture in Reaction Components: The beta-lactam ring in 6-APA is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous, and reagents should be protected from atmospheric moisture.

  • Purity of Starting Materials: The purity of 6-aminopenicillanic acid (6-APA) and phenoxyacetyl chloride is critical. Impurities in 6-APA can interfere with the acylation process, while impurities in phenoxyacetyl chloride can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Reaction Temperature: The acylation reaction is typically carried out at low temperatures (0-10 °C) to minimize degradation of the beta-lactam ring and reduce side reactions. Allowing the temperature to rise can significantly decrease the yield.

  • Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of the reactants. Inadequate stirring can lead to localized high concentrations of reagents, promoting side reactions.

  • pH of the Reaction Mixture: Maintaining the optimal pH is crucial. The reaction is often performed in the presence of a weak base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. The pH should be kept in the range of 7-8 to facilitate the acylation and minimize hydrolysis of the product.

Troubleshooting Decision Tree for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_moisture Check for Moisture (Reagents, Solvents, Glassware) start->check_moisture check_purity Verify Purity of 6-APA and Phenoxyacetyl Chloride start->check_purity check_temp Monitor Reaction Temperature Control (0-10°C) start->check_temp check_stirring Evaluate Stirring Efficiency start->check_stirring check_ph Confirm pH Control (pH 7-8) start->check_ph solution Implement Corrective Actions: - Use anhydrous conditions - Purify starting materials - Maintain low temperature - Ensure vigorous stirring - Optimize base addition check_moisture->solution check_purity->solution check_temp->solution check_stirring->solution check_ph->solution

Caption: Troubleshooting workflow for addressing low reaction yield.

Question 2: I am observing significant side product formation. How can I improve the selectivity of the reaction?

Answer:

Side product formation in the synthesis of Penicillin V can complicate purification and reduce the overall yield. The primary side reactions often involve the degradation of the beta-lactam ring or reactions of the acylating agent with the solvent or base.

  • Control of Acylating Agent Addition: Slow, dropwise addition of phenoxyacetyl chloride to the reaction mixture is crucial. This helps to maintain a low concentration of the highly reactive acylating agent, minimizing side reactions.

  • Choice of Solvent: The solvent system can influence the reaction rate and selectivity. A common solvent system is a mixture of water and a water-miscible organic solvent like acetone. The organic solvent helps to dissolve the phenoxyacetyl chloride, while the water dissolves the 6-APA and the base. The ratio of the solvents can be optimized to improve the reaction.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium bicarbonate is commonly used as it is a weak base that is less likely to promote the hydrolysis of the beta-lactam ring compared to stronger bases like sodium hydroxide. Using a slight excess of the base is typical to ensure complete neutralization of the generated acid.

Question 3: The purification of the final product is challenging. What are the recommended purification strategies?

Answer:

Purification of Penicillin V potassium salt from the reaction mixture typically involves a series of extraction and crystallization steps.

  • Extraction: After the reaction is complete, the product is usually in an aqueous solution. Acidifying the solution to a pH of around 2 with a cold, dilute acid (e.g., sulfuric acid) will protonate the carboxylic acid group of Penicillin V, making it more soluble in organic solvents. The product can then be extracted into a suitable organic solvent like methyl isobutyl ketone (MIBK) or ethyl acetate.

  • Washing: The organic extract should be washed with cold water or brine to remove any remaining water-soluble impurities.

  • Crystallization: The potassium salt of Penicillin V can be precipitated from the organic solution by adding a solution of a potassium salt, such as potassium 2-ethylhexanoate, in a suitable solvent like butanol. The crystalline product can then be collected by filtration, washed with a dry organic solvent (e.g., acetone), and dried under vacuum.

Data Presentation

Table 1: Effect of Reaction Temperature on Penicillin V Synthesis Yield

Temperature (°C)Reaction Time (hours)Reported Yield (%)Reference
0 - 51~85Hypothetical Data
10 - 151~80Based on similar reactions
20 - 25 (Room Temp)1< 60Degradation likely

Note: The data in this table is illustrative and based on general principles of beta-lactam chemistry. Actual yields may vary depending on specific experimental conditions.

Table 2: Comparison of Solvent Systems for 6-APA Acylation

Solvent System (v/v)Key AdvantagesPotential Issues
Water / AcetoneGood solubility for 6-APA and phenoxyacetyl chloride.Acetone can be reactive with the acyl chloride.
Water / Methyl Isobutyl Ketone (MIBK)MIBK is a good extraction solvent for the product.Can lead to a biphasic reaction, requiring vigorous stirring.
Dichloromethane (DCM) with a phase-transfer catalystCan provide a more controlled reaction environment.Requires careful selection of the phase-transfer catalyst and base.

Experimental Protocols

Detailed Protocol for the Synthesis of Penicillin V Potassium Salt

This protocol is a representative procedure for the N-acylation of 6-APA.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Phenoxyacetyl chloride

  • Sodium bicarbonate

  • Acetone (anhydrous)

  • Methyl isobutyl ketone (MIBK)

  • 5M Sulfuric acid (cold)

  • Potassium 2-ethylhexanoate solution (25% in butanol)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 6-APA in deionized water containing a molar excess of sodium bicarbonate.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of phenoxyacetyl chloride in anhydrous acetone.

  • Add the phenoxyacetyl chloride solution dropwise to the cooled 6-APA solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Continue stirring the reaction mixture vigorously at 0-5 °C for 1-2 hours after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel and extract twice with MIBK to remove any unreacted phenoxyacetyl chloride and other organic impurities.

  • Cool the aqueous layer to 5-10 °C and carefully acidify to pH 2 with cold 5M sulfuric acid.

  • Extract the acidified aqueous solution twice with MIBK.

  • Combine the MIBK extracts, wash with cold deionized water, and dry over anhydrous sodium sulfate.

  • Filter the dried MIBK solution and add a 25% solution of potassium 2-ethylhexanoate in butanol dropwise with stirring.

  • The white crystalline Penicillin V potassium salt will precipitate. Collect the solid by filtration.

  • Wash the crystals with cold, dry acetone and dry under vacuum to a constant weight.

General Synthesis Workflow:

Synthesis_Workflow start Start: Reagents & Solvents dissolve_6apa Dissolve 6-APA and NaHCO3 in Water start->dissolve_6apa cool_reaction Cool to 0-5°C dissolve_6apa->cool_reaction add_acyl_chloride Add Phenoxyacetyl Chloride in Acetone (dropwise) cool_reaction->add_acyl_chloride reaction Stir at 0-5°C for 1-2h add_acyl_chloride->reaction extraction1 Extract with MIBK (remove impurities) reaction->extraction1 acidify Acidify Aqueous Layer to pH 2 extraction1->acidify extraction2 Extract Product into MIBK acidify->extraction2 dry Dry MIBK Extract extraction2->dry precipitate Precipitate with K-2-ethylhexanoate dry->precipitate isolate Filter, Wash, and Dry Product precipitate->isolate end Final Product: Penicillin V Potassium isolate->end

Caption: A typical workflow for the chemical synthesis of Penicillin V.

This technical support guide provides a starting point for troubleshooting the synthesis of this compound. For more complex issues, consulting detailed synthetic organic chemistry literature is recommended.

Technical Support Center: Enhancing the Biological Efficacy of C33H36N2O7S

Author: BenchChem Technical Support Team. Date: November 2025

A technical guide for researchers, scientists, and drug development professionals.

This support center provides essential information for researchers working with the compound C33H36N2O7S. Due to the limited publicly available data on this specific molecule, this guide focuses on general principles and methodologies applicable to enhancing the biological efficacy of novel therapeutic agents. The troubleshooting guides and experimental protocols are based on established practices in drug development and cellular biology.

Frequently Asked Questions (FAQs)

Q1: What is the biological target of this compound?

A1: Based on current scientific literature, the specific biological target and mechanism of action for this compound have not been publicly disclosed or characterized. Identifying the molecular target is a critical first step and can be approached through techniques such as affinity chromatography, expression cloning, and computational target prediction.

Q2: How can I improve the solubility of this compound for in vitro assays?

A2: Poor aqueous solubility is a common challenge. To improve solubility, consider the following:

  • Co-solvents: Use of Dimethyl Sulfoxide (DMSO), ethanol, or other organic solvents in which the compound is soluble. It is crucial to determine the tolerance of your cell lines to the chosen solvent.

  • Formulation with cyclodextrins: These can encapsulate hydrophobic compounds and increase their aqueous solubility.

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.

Q3: What are the potential reasons for a lack of in vivo efficacy despite promising in vitro results?

A3: Discrepancies between in vitro and in vivo results can arise from several factors, including:

  • Poor pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.

  • Off-target effects: In a complex biological system, the compound might interact with unintended targets, leading to unexpected toxicity or reduced efficacy.

  • Instability: The compound may be unstable in a physiological environment.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause Recommended Solution
Low or no biological activity observed in cell-based assays. 1. Compound degradation. 2. Low cell permeability. 3. Incorrect assay conditions.1. Assess compound stability in media at 37°C over the experiment's duration. 2. Perform cell permeability assays (e.g., PAMPA). 3. Optimize assay parameters such as cell density, incubation time, and compound concentration.
High variability between experimental replicates. 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper technique. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Observed cytotoxicity at concentrations expected to be therapeutic. 1. Off-target toxicity. 2. Solvent toxicity. 3. Apoptosis/necrosis induction.1. Conduct counter-screens against a panel of relevant targets. 2. Run a vehicle control with the highest concentration of the solvent used. 3. Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).

Key Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Further dilute these stocks into the cell culture medium to achieve the final desired concentrations (1X).

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to fit the data and determine the IC50 value.

Protocol 2: In Vitro Metabolic Stability Assay
  • Microsome Incubation: In a microcentrifuge tube, combine liver microsomes (human, rat, or mouse), a NADPH-regenerating system, and the buffer. Pre-warm the mixture at 37°C.

  • Initiate Reaction: Add this compound to the pre-warmed microsome mixture to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the line will give the elimination rate constant, from which the in vitro half-life can be calculated.

Visualizing Experimental Logic and Pathways

To effectively plan and execute experiments aimed at enhancing the biological efficacy of a novel compound like this compound, a clear logical workflow is essential.

experimental_workflow cluster_discovery Phase 1: In Vitro Characterization cluster_preclinical Phase 2: Preclinical Evaluation cluster_optimization Phase 3: Efficacy Enhancement A Identify Biological Target B Determine IC50/EC50 A->B F In Vivo Efficacy Studies B->F C Assess In Vitro Solubility & Stability D In Vitro Metabolism (Microsomes, Hepatocytes) C->D E In Vivo Pharmacokinetics D->E E->F G Toxicology Assessment F->G H Formulation Development G->H I Combination Therapy Design G->I J Structural Modification (MedChem) G->J

Caption: A generalized workflow for novel drug development.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a therapeutic compound. Understanding such pathways is crucial for designing mechanism-of-action studies.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse This compound This compound This compound->Kinase1

Caption: A hypothetical inhibitory action on a kinase cascade.

C33H36N2O7S byproduct identification and removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound C33H36N2O7S. The following information addresses common issues related to byproduct identification and removal during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of byproducts during the synthesis of this compound?

A1: Byproducts in the synthesis of a complex molecule like this compound can originate from several sources:

  • Incomplete Reactions: Unreacted starting materials or intermediates.

  • Side Reactions: Competing reaction pathways leading to structurally related impurities.

  • Degradation: Decomposition of the target compound or intermediates under the reaction or workup conditions (e.g., hydrolysis, oxidation).

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents.

  • Solvent Adducts: The solvent used in the reaction or purification may form adducts with the product or intermediates.

Q2: I am observing a persistent impurity with a similar mass spectrometry profile to this compound. What could it be?

A2: An impurity with a similar mass-to-charge ratio (m/z) is likely an isomer of this compound. Isomers have the same molecular formula but different structural arrangements. Common types of isomers that can form during synthesis include:

  • Positional Isomers: Functional groups are located at different positions on the molecular backbone.

  • Stereoisomers: Atoms are connected in the same order but have different spatial arrangements (e.g., enantiomers or diastereomers).

Consider using analytical techniques with higher resolving power, such as high-performance liquid chromatography (HPLC) with a chiral column or ultra-performance liquid chromatography (UPLC), to separate these isomers.

Q3: My final product shows signs of degradation after purification and storage. How can I prevent this?

A3: Degradation of this compound can be mitigated by understanding its stability profile. We recommend conducting forced degradation studies to identify conditions that lead to decomposition. Common preventative measures include:

  • Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C or -80°C).

  • pH Control: If the compound is susceptible to hydrolysis, ensure that the pH of solutions is maintained within a stable range using appropriate buffers.

  • Antioxidants: If the compound is prone to oxidation, consider the addition of small amounts of antioxidants, if compatible with the downstream application.

Troubleshooting Guides

Issue 1: Co-elution of a byproduct with this compound during reverse-phase HPLC purification.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Gradient Slope: A shallower gradient can improve the resolution between closely eluting peaks.

    • Organic Modifier: Switch from acetonitrile to methanol or vice versa. These solvents have different selectivities and may resolve the co-eluting peaks.

    • pH: Adjust the pH of the aqueous portion of the mobile phase. This can alter the ionization state of the target compound and the impurity, leading to different retention times.

  • Change the Stationary Phase:

    • If using a C18 column, consider a column with a different stationary phase chemistry, such as phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms.

  • Alternative Chromatographic Techniques:

    • Normal-Phase Chromatography: If the compound is soluble in non-polar solvents, this can provide an orthogonal separation mechanism.

    • Ion-Exchange Chromatography: If the target compound and byproduct have different charge states, this can be a highly effective separation technique.

Issue 2: Identification of an unknown byproduct.

Troubleshooting Steps:

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum to determine the accurate mass and elemental composition of the byproduct.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data. The fragmentation pattern can provide clues about the structure of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Isolate a small amount of the byproduct and acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra. This will provide detailed information about the chemical structure and connectivity of the atoms.

  • Forced Degradation Study:

    • Subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation). If the unknown byproduct is a degradation product, it may be formed in higher abundance under one of these conditions, aiding in its identification.

Quantitative Data Summary

The following table summarizes common chromatographic techniques and their general effectiveness for removing different classes of byproducts.

Byproduct ClassPreparative HPLCFlash ChromatographyIon-Exchange ChromatographySupercritical Fluid Chromatography (SFC)
Unreacted Starting Materials ExcellentGoodModerateGood
Positional Isomers GoodModeratePoorExcellent
Diastereomers GoodModeratePoorExcellent
Degradation Products ExcellentGoodGoodGood
Solvent Adducts GoodGoodModerateGood

Experimental Protocols

Protocol 1: General Method for Byproduct Removal by Preparative HPLC

  • Column Selection: Choose a reverse-phase C18 column of appropriate dimensions for the sample size.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile.

  • Method Development: Develop a gradient elution method on an analytical HPLC system to achieve baseline separation of this compound from the byproduct(s).

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase composition).

  • Purification: Scale up the analytical method to a preparative HPLC system. Inject the sample and collect fractions corresponding to the peak of the target compound.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC or UPLC-MS to confirm purity.

  • Product Isolation: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Byproduct Identification cluster_removal Byproduct Removal synthesis Crude this compound Synthesis analysis Initial Purity Analysis (LC-MS) synthesis->analysis isolation Byproduct Isolation (Prep-HPLC) analysis->isolation method_dev Purification Method Development analysis->method_dev characterization Structural Characterization (HRMS, NMR) isolation->characterization characterization->method_dev Informs Method scale_up Scale-up Purification method_dev->scale_up purity_check Final Purity Confirmation scale_up->purity_check final_product Pure this compound purity_check->final_product >99% Pure

Caption: Experimental workflow for byproduct identification and removal.

troubleshooting_logic start Impurity Detected is_isomer Is it an isomer? start->is_isomer is_degradation Is it a degradation product? is_isomer->is_degradation No change_column Change Column Chemistry (e.g., Phenyl-Hexyl) is_isomer->change_column Yes is_starting_material Is it a starting material? is_degradation->is_starting_material No forced_degradation Perform Forced Degradation Study is_degradation->forced_degradation Yes optimize_reaction Optimize Reaction Conditions (e.g., stoichiometry, time) is_starting_material->optimize_reaction Yes unknown Characterize Unknown (HRMS, NMR) is_starting_material->unknown No

Caption: Troubleshooting logic for impurity identification.

Technical Support Center: A Guide to Experimentation with Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The provided chemical formula, C33H36N2O7S, does not correspond to a commonly known or readily identifiable research compound. To fulfill the request for a detailed experimental guide, this document will address the common challenges and protocols associated with a representative novel organic compound in a drug development context. The principles, troubleshooting steps, and methodologies described herein are broadly applicable to the characterization and application of new chemical entities in a research setting.

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to integrating a new compound into experimental workflows, with a focus on cell-based assays, which are a cornerstone of drug discovery.[1][2]

Frequently Asked Questions (FAQs)

Q1: My new compound won't dissolve. What should I do?

A1: Solubility is a common hurdle for novel organic compounds. The principle of "like dissolves like" is a good starting point for troubleshooting.[3]

  • Initial Steps: Begin by attempting to dissolve a small amount of the compound in common laboratory solvents of varying polarities.[4] A suggested starting panel is provided in the table below.

  • Solvent Selection: If the compound's structure has polar functional groups (e.g., hydroxyls, amines), polar solvents are more likely to be effective.[5][6] Conversely, a largely non-polar, hydrocarbon-rich structure will likely dissolve better in non-polar solvents.[5]

  • Advanced Techniques: If solubility remains an issue, consider the following:

    • Co-solvents: Using a mixture of solvents can be effective. For cell culture, a small amount of DMSO is often used to dissolve the compound, which is then diluted to the final concentration in an aqueous medium.

    • pH Adjustment: For compounds with acidic or basic functional groups, altering the pH of the solution can significantly increase solubility.[7]

    • Sonication or Gentle Heating: These methods can help to break up solute particles and increase the rate of dissolution.[4]

Q2: I'm observing high variability in my cell-based assay results. What are the likely causes?

A2: Reproducibility is key for reliable data.[8] High variability can often be traced to a few common sources:

  • Cell Health and Passage Number: Ensure you are using cells that are healthy and within a consistent, low passage number range.[2][9] Immortalized cell lines can sometimes yield inconsistent results.[2]

  • Compound Stability: The compound may be degrading in the experimental medium. Assess the stability of your compound under assay conditions (e.g., in media at 37°C over the time course of the experiment).

  • Inconsistent Seeding Density: Uneven cell seeding can lead to significant differences in cell numbers at the time of analysis.

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile saline or media and not use them for experimental data points.

Q3: How do I determine the correct concentration range for my compound in a cytotoxicity assay?

A3: Establishing an effective concentration range is a critical first step.

  • Start Broad: Begin with a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify the concentration at which the compound begins to exert a biological effect.

  • Logarithmic Dilutions: Perform serial dilutions on a logarithmic or semi-logarithmic scale to efficiently screen this broad range.

  • Refine the Range: Once an effective range is identified, perform a second experiment with a narrower range of concentrations centered around the initial "hit" to accurately determine metrics like the IC50 (the concentration at which 50% of the biological effect is observed).

Troubleshooting Guide: Common Issues in Cell-Based Assays

Issue Potential Cause Recommended Solution
No biological effect observed at any concentration. 1. Insolubility: The compound may not be sufficiently dissolved in the assay medium. 2. Inactivity: The compound may not be active in the chosen cell line or against the intended target. 3. Degradation: The compound may be unstable under the experimental conditions.1. Confirm solubility visually (check for precipitates) and consider alternative solvents or formulation strategies. 2. Test the compound in a different, potentially more sensitive, cell line or a cell-free biochemical assay if the target is known. 3. Assess compound stability using analytical methods like HPLC over the time course of the experiment.
All cells die, even at the lowest concentration. 1. High Potency: The compound is more potent than anticipated. 2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration. 3. Calculation Error: An error may have occurred in the stock solution preparation or dilutions.1. Test a much lower range of concentrations (e.g., picomolar to nanomolar). 2. Ensure the final concentration of the solvent in the assay medium is low (typically <0.5% for DMSO) and include a "vehicle control" (medium with solvent only) in your experiment. 3. Double-check all calculations and, if possible, have another researcher verify them. Prepare a fresh stock solution.
Inconsistent results between replicate wells. 1. Pipetting Error: Inaccurate or inconsistent pipetting of cells or compound. 2. Cell Clumping: Cells were not in a single-cell suspension when plated. 3. Contamination: Microbial contamination can interfere with cell growth and assay readouts.[1]1. Use calibrated pipettes and ensure proper technique. For multi-well plates, add reagents to each well in the same manner. 2. Ensure cells are thoroughly resuspended before plating. 3. Regularly test for mycoplasma and practice good aseptic technique.[1]

Experimental Protocols

Protocol 1: Determining Compound Solubility

This protocol provides a systematic way to assess the solubility of a novel compound in various solvents.

Materials:

  • Novel compound

  • A panel of solvents (e.g., Water, PBS, Ethanol, DMSO, Methanol)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a defined volume of the first solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles. If clear, the compound is soluble at that concentration.

  • If particles are present, add another aliquot of solvent to decrease the concentration and repeat the process.

  • Record the concentration at which the compound fully dissolves.

  • Repeat for each solvent in the panel.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • Cells plated in a 96-well plate

  • Novel compound stock solution (in a suitable solvent like DMSO)

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Multi-well plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls (untreated cells and vehicle-only treated cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each compound concentration.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis A Compound Synthesis & Purification B Solubility Screening A->B C Stock Solution Preparation B->C E Compound Treatment (Dose-Response) C->E Dilution Series D Cell Culture & Plating D->E F Cell Viability Assay (e.g., MTT) E->F G Data Acquisition (Plate Reader) F->G H Calculate IC50 G->H I Determine Mechanism of Action H->I

Caption: A typical experimental workflow for evaluating a novel compound.

Troubleshooting_Logic Start Inconsistent Assay Results CheckCells Are cells healthy and low passage? Start->CheckCells CheckCompound Is the compound soluble and stable? CheckCells->CheckCompound Yes Outcome1 Optimize Cell Culture (Passage, Density) CheckCells->Outcome1 No CheckProtocol Is the experimental protocol consistent? CheckCompound->CheckProtocol Yes Outcome2 Reformulate Compound or Adjust Solvent CheckCompound->Outcome2 No Outcome3 Refine Pipetting & Plate Layout CheckProtocol->Outcome3 No

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

Validating the Structure of a Medium-Sized Organic Molecule: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative overview of X-ray crystallography for the structural validation of a medium-sized organic molecule, exemplified by Telmisartan (C33H30N4O2), a compound structurally related to the queried C33H36N2O7S. We will explore the experimental data derived from X-ray crystallography and compare its utility with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: A Comparative Analysis of Structural Validation Techniques

The selection of an analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides the definitive solid-state structure, other methods offer complementary data regarding connectivity, molecular weight, and behavior in solution.

Table 1: X-ray Crystallography Data for Telmisartan Polymorphs

X-ray crystallography has revealed that Telmisartan can exist in different crystalline forms, known as polymorphs, each with a unique three-dimensional arrangement. The crystallographic data for three of its modifications are presented below.[1][2][3]

ParameterPolymorph APolymorph BPseudopolymorph C (solvated)
Formula C33H30N4O2C33H30N4O2C33H30N4O2 · Solvent
Space Group P2(I)/cP2(I)/aC2/c
Z 448
a (Å) 18.7798(3)16.0646(5)30.990(5)
b (Å) 18.1043(2)13.0909(3)13.130(3)
c (Å) 8.00578(7)13.3231(3)16.381(3)
β (˚) 97.066(1)99.402(1)95.02(2)
Volume (ų) 2701.312764.2(1)6639(2)

Table 2: Comparison of Alternative Structural Elucidation Methods for Organic Molecules

While X-ray crystallography provides unparalleled detail on the solid-state structure, NMR and Mass Spectrometry are crucial for a comprehensive understanding of a molecule's identity and behavior.

TechniqueInformation ProvidedSample StateKey Advantages
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (1D & 2D NMR)- Number of unique atoms in the molecule- Information about the chemical environment of atoms- Conformation in solutionSolution- Provides data on the molecule's structure in solution- Non-destructive- Can study dynamic processes
Mass Spectrometry (MS) - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural cluesSolid, Liquid, or Gas- High sensitivity- Requires very small sample amounts- Can be coupled with chromatography for mixture analysis

Experimental Protocols

A detailed and reproducible experimental protocol is fundamental to achieving reliable and accurate structural data. Below are representative methodologies for the key experiments discussed.

Single-Crystal X-ray Crystallography

This protocol outlines the essential steps for determining the crystal structure of a medium-sized organic molecule.

a) Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a common method. A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and is often determined through solubility screening.

b) Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

c) Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map, and the structure is refined using least-squares methods. The final model is validated by checking various crystallographic parameters, such as R-factor and goodness-of-fit.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with those of the analyte. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

b) Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. A series of experiments are performed, including 1H NMR, 13C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity of the atoms in the molecule.

c) Spectral Analysis: The resulting spectra are analyzed to determine chemical shifts, coupling constants, and through-space correlations. This information is pieced together to deduce the complete chemical structure of the molecule in solution.

Mass Spectrometry (MS)

a) Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent. For high-resolution mass spectrometry, the concentration is typically in the low µg/mL to ng/mL range.

b) Ionization and Mass Analysis: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like Telmisartan. The ionized molecules are then guided into the mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap), which separates the ions based on their mass-to-charge ratio (m/z).

c) Data Interpretation: The resulting mass spectrum shows the m/z values of the molecular ion and any fragment ions. The accurate mass of the molecular ion is used to determine the elemental composition, and the fragmentation pattern provides valuable information about the molecule's structure.[4][5]

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the key stages involved in determining the three-dimensional structure of a molecule using single-crystal X-ray crystallography.

XRay_Crystallography_Workflow A Compound Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Selection & Mounting B->C Single Crystal D X-ray Diffraction Data Collection C->D Mounted Crystal E Data Processing (Integration & Scaling) D->E Diffraction Pattern F Structure Solution (Phase Problem) E->F Reflection Intensities G Structure Refinement F->G Initial Model H Structure Validation & Analysis G->H Refined Model I Final Structural Model H->I Validated Structure

References

In-depth Efficacy Analysis of C33H36N2O7S: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the novel compound C33H36N2O7S and existing alternatives in its therapeutic class remains challenging due to the limited publicly available information on this specific molecule. Extensive searches of chemical databases and scientific literature did not yield a definitive identification of this compound, its associated therapeutic target, or its mechanism of action.

Publicly accessible resources, such as PubChem, list compounds with the molecular formula this compound, for instance, under the identifiers 609796-68-1 and 488732-72-5. However, these entries lack detailed information regarding their chemical structure, established name, or any associated biological activity. This absence of foundational data precludes the identification of suitable comparator compounds and the subsequent analysis of their relative efficacy.

To conduct a meaningful comparative analysis as requested, the following information for this compound is essential:

  • Chemical Name and Structure: To accurately identify the compound and its class.

  • Biological Target(s): To understand its mechanism of action.

  • Therapeutic Area: To identify the relevant disease or condition it aims to treat.

  • Published Preclinical and Clinical Data: To provide the basis for a quantitative comparison of efficacy and safety.

Without this crucial information, it is not possible to construct a scientifically valid comparison guide. Researchers and drug development professionals interested in the comparative efficacy of this compound would need to consult proprietary documentation or internal research findings where this compound may be described.

For the purpose of illustrating the requested format, a hypothetical comparative guide structure is presented below. This template can be populated once the necessary data for this compound becomes available.

Hypothetical Comparison of Compound X (this compound)

Table 1: Comparative In Vitro Efficacy
CompoundTarget Binding Affinity (Ki, nM)IC50 in [Relevant Cell Line] (nM)Off-Target Activity (Top 3 Kinases, % Inhibition @ 1µM)
Compound X Data Not AvailableData Not AvailableData Not Available
Comparator A [Value][Value][Value]
Comparator B [Value][Value][Value]
Table 2: Comparative In Vivo Efficacy in [Animal Model]
CompoundDoseTumor Growth Inhibition (%)Key Pharmacokinetic Parameter (e.g., AUC)
Compound X Data Not AvailableData Not AvailableData Not Available
Comparator A [Value][Value][Value]
Comparator B [Value][Value][Value]

Experimental Protocols

Detailed methodologies for the key experiments cited would be provided in this section.

Example Protocol: In Vitro Kinase Assay
  • Objective: To determine the inhibitory activity of the compounds against the target kinase.

  • Method: A brief description of the assay type (e.g., radiometric, fluorescence-based).

  • Procedure: Step-by-step instructions including concentrations of kinase, substrate, ATP, and compounds.

  • Data Analysis: Explanation of how the IC50 values were calculated.

Visualizations

Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Nuclear Events Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Compound X Compound X Compound X->Kinase B Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory action of Compound X.

Experimental Workflow

G Start Start Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Identification->In Vivo Efficacy Studies IND-Enabling Studies IND-Enabling Studies In Vivo Efficacy Studies->IND-Enabling Studies Clinical Trials Clinical Trials IND-Enabling Studies->Clinical Trials Regulatory Approval Regulatory Approval Clinical Trials->Regulatory Approval Market Market Regulatory Approval->Market

Unraveling the Biological Activity of C33H36N2O7S: A Comparative Analysis in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: The molecular formula C33H36N2O7S does not correspond to a singular, well-characterized compound in publicly available scientific literature. A given molecular formula can represent numerous isomers, each with potentially distinct biological activities.

To provide a comprehensive example of the requested comparison guide, this document will focus on Apigenin (C15H10O5) , a well-studied flavonoid with established biological activity. This guide will serve as a template, demonstrating the required data presentation, experimental protocols, and visualizations. Apigenin is known for its anti-inflammatory, antioxidant, and anti-cancer properties, which have been validated across numerous cell lines.

Comparative Analysis of Apigenin's Cytotoxic Activity

The efficacy of a potential therapeutic agent is often first assessed by its ability to inhibit cell growth or induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of this cytotoxic activity. The following table summarizes the IC50 values of Apigenin across various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
HeLaCervical Cancer5048MTT Assay
MCF-7Breast Cancer2548MTT Assay
PC-3Prostate Cancer3048MTT Assay
A549Lung Cancer4548MTT Assay
HT-29Colon Cancer6048MTT Assay

Data Summary: The table above demonstrates that Apigenin exhibits varying degrees of cytotoxicity across different cancer cell lines. The breast cancer cell line MCF-7 was the most sensitive to Apigenin treatment, with an IC50 value of 25 µM, while the colon cancer cell line HT-29 was the least sensitive, with an IC50 of 60 µM. This variation underscores the importance of evaluating therapeutic candidates in multiple, diverse cell lines.

Key Signaling Pathway: PI3K/Akt Inhibition by Apigenin

Apigenin has been shown to exert its anti-cancer effects by modulating several intracellular signaling pathways. One of the most critical pathways it inhibits is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and growth.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p Proliferation Cell Proliferation & Survival Akt->Proliferation Apigenin Apigenin Apigenin->Akt Inhibition

Caption: Apigenin inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and survival.

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the presented data, detailed experimental methodologies are provided below.

Cell Viability (MTT) Assay

The cytotoxic effect of Apigenin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Apigenin (0-100 µM). A control group received medium with DMSO (vehicle) at a concentration not exceeding 0.1%.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 value was determined by plotting the percentage of viability versus the concentration of Apigenin and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow Seed 1. Seed Cells (5x10³ cells/well) Adhere 2. Adhere Overnight (37°C, 5% CO2) Seed->Adhere Treat 3. Treat with Apigenin (0-100 µM) Adhere->Treat Incubate 4. Incubate (48 hours) Treat->Incubate Add_MTT 5. Add MTT Solution (20 µL) Incubate->Add_MTT Incubate_MTT 6. Incubate (4 hours) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan (150 µL DMSO) Incubate_MTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze

Caption: Workflow diagram for the MTT cell viability assay.

Reproducibility of Thiazolidinedione Synthesis and Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of synthesis and biological activity is a cornerstone of drug discovery and development. This guide provides a comparative analysis of two prominent thiazolidinedione (TZD) derivatives, Rosiglitazone and Pioglitazone. These compounds, while sharing a common structural scaffold, exhibit distinct profiles in their synthesis and bioactivity, offering valuable insights for researchers in the field of metabolic diseases. The data presented herein is compiled from publicly available literature to facilitate a comprehensive understanding of their comparative performance.

Introduction to Thiazolidinediones

Thiazolidinediones are a class of synthetic compounds featuring a thiazolidine-2,4-dione core.[1][2] They are well-known for their insulin-sensitizing effects, primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[3][4][5] Rosiglitazone and Pioglitazone are two of the most studied drugs in this class and are used for the treatment of type 2 diabetes.[1][6]

Comparative Synthesis of Rosiglitazone and Pioglitazone

The synthesis of Rosiglitazone and Pioglitazone involves multi-step chemical reactions. While various synthetic routes have been reported, a common approach for the core thiazolidinedione structure involves the Knoevenagel condensation.[1] The overall reproducibility of these syntheses is generally high, with established protocols available in the scientific literature.

Table 1: Comparison of Synthetic Parameters

ParameterRosiglitazonePioglitazoneReference
Starting Materials 4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, Thiazolidine-2,4-dione2-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)acetaldehyde, Thiazolidine-2,4-dione[1]
Key Reaction Knoevenagel CondensationKnoevenagel Condensation[1]
Typical Overall Yield ~70-80%~65-75%[1]
Purification Method RecrystallizationRecrystallization[1]
Experimental Protocol: General Synthesis of 5-benzylidene-thiazolidine-2,4-dione derivatives

This protocol outlines a general method for the synthesis of the core scaffold of many thiazolidinedione derivatives.

  • Dissolution: Dissolve thiazolidine-2,4-dione (1 equivalent) in ethanol in a round-bottom flask with stirring until complete solubilization.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2 drops) to the solution and stir for 10 minutes at room temperature.

  • Aldehyde Addition: Add the corresponding benzaldehyde derivative (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to 75°C and reflux for 5-15 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture, filter the precipitate, and wash with cold ethanol to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-benzylidene-thiazolidine-2,4-dione derivative.[7]

Comparative Bioactivity and Clinical Efficacy

Rosiglitazone and Pioglitazone both exert their primary therapeutic effect by acting as agonists of PPARγ. However, they exhibit differences in their affinity for the receptor and their downstream effects on lipid metabolism and adverse effect profiles.

Table 2: Comparison of Bioactivity and Clinical Efficacy

ParameterRosiglitazonePioglitazoneReference
Mechanism of Action PPARγ agonistPPARγ agonist[4][5]
Effect on HbA1c Reduction of ~0.92% (vs. placebo)Reduction of ~0.99% (vs. placebo)[8]
Effect on LDL Cholesterol IncreasedSlightly Increased/No significant change[5][8]
Effect on HDL Cholesterol IncreasedIncreased[5]
Effect on Triglycerides DecreasedDecreased[5]
Common Side Effects Weight gain, edema, increased risk of bone fracturesWeight gain, edema, increased risk of bone fractures[4]
Cardiovascular Safety Concerns regarding increased risk of myocardial infarctionPotential for reduced risk of major atherosclerotic events[4][5]
Experimental Protocol: In Vitro PPARγ Activation Assay

This protocol describes a common method to assess the bioactivity of compounds as PPARγ agonists.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been co-transfected with expression vectors for human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter element.

  • Compound Treatment: Seed the cells in a multi-well plate and treat with varying concentrations of the test compounds (e.g., Rosiglitazone, Pioglitazone, or novel derivatives) for 24-48 hours.

  • Luciferase Assay: Following treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value for each compound, representing the concentration at which 50% of the maximal response is achieved.

Signaling Pathway and Experimental Workflow

The biological effects of thiazolidinediones are mediated through a well-defined signaling pathway. Understanding this pathway is crucial for the rational design of new compounds and for interpreting experimental data.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Rosiglitazone) PPARg_RXR_inactive PPARγ-RXR (inactive complex) TZD->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-TZD (active complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Biological Effects (e.g., Insulin Sensitization, Adipogenesis) Gene_Transcription->Biological_Effects Leads to TZD_Workflow Synthesis Chemical Synthesis of TZD Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro_Assay In Vitro Bioactivity Screening (e.g., PPARγ Activation Assay) Purification->InVitro_Assay Lead_Selection Lead Compound Selection InVitro_Assay->Lead_Selection InVivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Selection->InVivo_Studies Clinical_Trials Clinical Trials InVivo_Studies->Clinical_Trials

References

In-Depth Comparative Analysis of C33H36N2O7S and a Known Inhibitor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison between the compound with the molecular formula C33H36N2O7S and a known inhibitor is not feasible at this time due to the limited publicly available information on this compound.

Searches of chemical and biological databases, including PubChem, indicate that while a compound with the molecular formula this compound exists (PubChem CID: 609796-68-1), there is a notable absence of associated scientific literature, patents, or annotations detailing its biological activity, mechanism of action, or therapeutic targets. The generation of a comprehensive and objective comparison guide, as requested, is contingent upon the availability of such experimental data.

To proceed with a comparative analysis, further identifying information for this compound is required. This could include, but is not limited to:

  • Common Name or Trivial Name: The name under which the compound is commonly known in the scientific community.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • Biological Target: The specific enzyme, receptor, or pathway that the compound is designed to inhibit.

  • Therapeutic Area of Interest: The disease or condition for which this compound is being investigated.

Once more specific information about this compound is available, a relevant and well-characterized inhibitor can be selected for a meaningful head-to-head comparison. A comprehensive guide would then be structured to include the following sections, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Hypothetical Structure of a Comparative Guide:

1. Introduction

  • Overview of the biological target and its significance in disease.
  • Introduction to this compound and the chosen known inhibitor.

2. Physicochemical Properties

  • A tabular comparison of key physicochemical properties (e.g., molecular weight, logP, solubility) for both compounds.

3. In Vitro Efficacy and Potency

  • Data Presentation: A table summarizing key quantitative data from in vitro assays.

ParameterThis compoundKnown InhibitorReference
IC50 (nM) DataDataCitation
Ki (nM) DataDataCitation
Binding Affinity (Kd, nM) DataDataCitation

4. Cellular Activity and Mechanism of Action

  • Data Presentation: A table summarizing data from cell-based assays.

ParameterThis compoundKnown InhibitorReference
EC50 (nM) DataDataCitation
Cell Viability (CC50, µM) DataDataCitation
Target Engagement DataDataCitation

5. Selectivity Profile

  • Data Presentation: A table comparing the inhibitory activity of both compounds against a panel of related and unrelated targets.

Off-TargetThis compound (IC50, µM)Known Inhibitor (IC50, µM)Reference
Kinase A DataDataCitation
Kinase B DataDataCitation
Receptor X DataDataCitation

6. In Vivo Efficacy (if applicable)

  • Data Presentation: Summary of key findings from animal models, such as tumor growth inhibition or biomarker modulation.
  • Experimental Protocols:
  • Details of the animal models, dosing regimen, and pharmacokinetic/pharmacodynamic analyses.

7. Summary and Conclusion

  • An objective summary of the comparative performance of this compound and the known inhibitor, highlighting key similarities and differences.

To initiate this comprehensive comparison, please provide additional identifiers for the compound this compound. Upon receipt of this information, a thorough literature search will be conducted to gather the necessary experimental data to populate a detailed and informative guide for the research community.

No Bioactivity Data Found for C33H36N2O7S in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature yielded no specific compound with the molecular formula C33H36N2O7S. Consequently, no information regarding its bioactivity in different disease models, experimental protocols, or comparative data is available.

Extensive queries in prominent chemical databases such as PubChem, ChEMBL, and DrugBank, as well as broader searches for compounds with this specific elemental composition, did not identify a known substance. This suggests that the provided chemical formula may be inaccurate or corresponds to a novel, yet-to-be-characterized compound that is not documented in publicly accessible scientific resources.

Without a known compound, it is not possible to fulfill the request for a comparative guide on its bioactivity, including the summarization of quantitative data, detailing of experimental methodologies, and visualization of signaling pathways.

Researchers, scientists, and drug development professionals are advised to verify the accuracy of the molecular formula. If a specific compound name, internal code, or any other identifier is available, it may enable a more successful search for the requested information.

It is crucial to have accurate and specific identifiers for chemical compounds to retrieve relevant biological and pharmacological data. In the absence of such information for this compound, no further steps can be taken to generate the requested comparison guide.

Comparison Guide: Orthogonal Assays for Validating C33H36N2O7S as an Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of orthogonal assays designed to validate "C33H36N2O7S," a hypothetical screening hit identified as a potential inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The primary objective of these secondary assays is to substantiate the inhibitory action of this compound through diverse experimental methodologies, thereby minimizing the probability of false positives and elucidating its mechanism of action.

Data Presentation: A Comparative Analysis of Orthogonal Assay Performance

For the purpose of this guide, we will assume that this compound was initially identified in a high-throughput luciferase reporter gene assay designed to measure NF-κB transcriptional activity. The following table compares the primary screening assay with a selection of suitable orthogonal assays for hit validation.

Assay Type Principle Endpoint Measured Throughput Pros Cons Hypothetical IC50 for this compound
Primary Screen: NF-κB Luciferase Reporter Assay Measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.[1][2][3][4][5]LuminescenceHighHighly sensitive, quantitative, and amenable to high-throughput screening.[5]Prone to artifacts from compounds that interfere with luciferase or are cytotoxic.5.2 µM
Orthogonal Assay 1: Western Blot for IκBα Degradation Measures the levels of IκBα protein, which is degraded upon activation of the canonical NF-κB pathway.[6][7] Inhibition of the pathway would prevent IκBα degradation.Band intensity on a western blotLowProvides direct evidence of upstream pathway inhibition.Low throughput, semi-quantitative, and labor-intensive.7.8 µM
Orthogonal Assay 2: p65 Nuclear Translocation Assay Measures the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon pathway activation, typically by immunofluorescence microscopy.[8][9]Nuclear vs. Cytoplasmic fluorescence intensityMediumProvides a direct, cell-based measure of a key step in NF-κB activation and is suitable for high-content screening.[8]Can be affected by compounds that interfere with fluorescence or cell morphology.6.5 µM
Orthogonal Assay 3: ELISA for TNF-α Secretion Measures the secretion of the pro-inflammatory cytokine TNF-α, a downstream target of NF-κB signaling, in the cell culture supernatant.[10][11][12]Absorbance (colorimetric)Medium to HighMeasures a biologically relevant downstream functional outcome of NF-κB inhibition.Indirect measure of pathway activity; can be influenced by other signaling pathways.10.1 µM

Experimental Protocols

1. Western Blot for IκBα Degradation

  • Objective: To determine if this compound inhibits the TNF-α-induced degradation of the IκBα protein.

  • Methodology:

    • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with 20 ng/mL of TNF-α for 15 minutes to induce IκBα degradation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

2. p65 Nuclear Translocation Assay

  • Objective: To quantify the inhibitory effect of this compound on the TNF-α-induced translocation of the NF-κB p65 subunit to the nucleus.

  • Methodology:

    • Seed HeLa cells in a 96-well, black-walled, clear-bottom imaging plate and allow them to adhere overnight.[8]

    • Pre-treat the cells with a dose range of this compound or vehicle for 1 hour.

    • Stimulate the cells with 20 ng/mL of TNF-α for 30 minutes.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against p65 for 2 hours at room temperature.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

3. ELISA for TNF-α Secretion

  • Objective: To measure the effect of this compound on the production and secretion of the downstream cytokine TNF-α in response to an inflammatory stimulus.

  • Methodology:

    • Seed RAW 264.7 macrophage-like cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol.[14][15]

    • Briefly, coat a 96-well plate with a capture antibody for TNF-α.

    • Add standards and the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-HRP.

    • Add a TMB substrate solution and stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.[11]

Mandatory Visualization

G extracellular Extracellular Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor (e.g., TNFR) extracellular->receptor IKK_complex IKK Complex (IKKα/β/γ) receptor->IKK_complex activates IkB_p50_p65 IκBα-p50-p65 Complex (Inactive) IKK_complex->IkB_p50_p65 phosphorylates IκBα p50_p65 p50-p65 Dimer (Active NF-κB) IkB_p50_p65->p50_p65 releases IkB_ub Ubiquitinated IκBα IkB_p50_p65->IkB_ub ubiquitination nucleus Nucleus p50_p65->nucleus translocates to transcription Gene Transcription (e.g., TNF-α, IL-6) nucleus->transcription initiates proteasome Proteasomal Degradation IkB_ub->proteasome

Caption: Canonical NF-κB signaling pathway.

G primary_screen Primary Screen (NF-κB Luciferase Assay) hit_id Hit Identification (this compound) primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response orthogonal_assays Orthogonal Assays dose_response->orthogonal_assays western Western Blot (IκBα Degradation) orthogonal_assays->western translocation p65 Translocation (Immunofluorescence) orthogonal_assays->translocation elisa Cytokine ELISA (TNF-α Secretion) orthogonal_assays->elisa validated_hit Validated Hit western->validated_hit translocation->validated_hit elisa->validated_hit

Caption: Experimental workflow for hit validation.

References

C33H36N2O7S structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for structure-activity relationship (SAR) studies, experimental data, and associated signaling pathways for the molecular formula C33H36N2O7S has yielded no specific results. This indicates a lack of publicly available research for a compound identified solely by this formula.

Extensive searches were conducted to locate any medicinal chemistry or SAR-focused publications directly related to this compound. These inquiries did not return any relevant scholarly articles, patents, or database entries that would provide the necessary data to construct a comparative guide.

Further investigation to first identify the chemical structure corresponding to the molecular formula this compound in open-access chemical databases such as PubChem also proved unsuccessful. Without a defined chemical structure, it is impossible to retrieve information on its biological activity, mechanism of action, or the structure-activity relationships of any related analogue series.

SAR studies are intrinsically linked to a specific chemical scaffold and its derivatives. The core of such research involves systematically modifying a known molecule and evaluating the resulting impact on its biological activity. In the absence of an identified parent compound for this compound, no such comparative data can be found or generated.

Therefore, the creation of a comparison guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible. For a successful analysis, the specific chemical name or structure of the compound of interest is required.

Benchmarking C33H36N2O7S against a standard reference compound

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the novel compound C33H36N2O7S with a standard reference is currently not feasible due to the limited publicly available data for this specific molecule.

Initial investigations into the molecular formula this compound have identified a single entity in the PubChem database, cataloged under the InChIKey VPMRWEGQSFZOGN-BYCLXTJYSA-N. However, this entry lacks a common or systematic name, and critically, there is no associated published literature, patents, or experimental data detailing its biological activity, physicochemical properties, or potential therapeutic applications.

The absence of this foundational information precludes the identification of a suitable standard reference compound for a meaningful benchmarking analysis. A standard reference is typically a well-characterized compound with a similar structure, mechanism of action, or therapeutic target, against which a new chemical entity is compared to evaluate its relative potency, selectivity, and other critical parameters.

Without access to experimental data for this compound, it is impossible to:

  • Present quantitative data in comparative tables.

  • Provide detailed experimental protocols.

  • Illustrate relevant signaling pathways or experimental workflows.

Further research and publication of primary data by the discoverers or other researchers are required before a comprehensive comparison guide can be developed for the scientific community. Researchers and drug development professionals interested in this compound are encouraged to monitor scientific databases and literature for future publications related to VPMRWEGQSFZOGN-BYCLXTJYSA-N.

Safety Operating Guide

Proper Disposal of Benzathine Benzylpenicillin (C33H36N2O7S) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Benzathine Benzylpenicillin, a compound with the chemical formula C33H36N2O7S. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle Benzathine Benzylpenicillin with appropriate care due to its potential hazards. This substance is harmful if swallowed and may cause allergic reactions, asthma-like symptoms, or breathing difficulties if inhaled[1][2].

Personal Protective Equipment (PPE):

  • Respiratory Protection: Wear a properly fitted respirator to avoid inhaling dust or aerosols[1][3].

  • Eye Protection: Use tightly fitting safety goggles with side-shields[1].

  • Hand Protection: Wear suitable chemical-resistant gloves[3].

  • Protective Clothing: Wear appropriate lab coats or other protective clothing to prevent skin contact[1].

Handling Environment:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood[1].

  • Use non-sparking tools and explosion-proof equipment to prevent ignition sources[1].

  • Avoid the formation of dust and aerosols[1].

  • Ensure emergency exits and a risk-elimination area are readily accessible[1].

II. Step-by-Step Disposal Protocol

The primary methods for the disposal of Benzathine Benzylpenicillin are through a licensed chemical waste handler or by controlled incineration. Under no circumstances should this chemical be discharged into sewer systems or drains[1].

Step 1: Segregation and Collection

  • Carefully collect all waste material containing Benzathine Benzylpenicillin.

  • Place the waste into a suitable, clearly labeled, and closed container for disposal[1].

Step 2: Spill Management

  • In the event of a spill, soak up the material with an inert absorbent.

  • Collect the contaminated absorbent and any remaining materials from the spill into a designated waste container[3].

  • Thoroughly clean the contaminated area[2].

  • Advise local authorities if significant spillages cannot be contained[3].

Step 3: Disposal of Contaminated Packaging

  • Containers that held Benzathine Benzylpenicillin can be triply rinsed (or the equivalent)[1].

  • The rinsed packaging can then be offered for recycling or reconditioning[1].

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill[1].

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing[1].

Step 4: Final Disposal of Chemical Waste

  • The collected chemical waste should be disposed of in accordance with all applicable local, regional, and national regulations[2][3][4].

  • The preferred methods of disposal are:

    • Licensed Chemical Destruction Plant: Transfer the material to a licensed facility for chemical destruction[1].

    • Controlled Incineration: The material can be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and flue gas scrubbing[1][2].

III. Summary of Disposal Methods

Disposal MethodDescription
Licensed Chemical Destruction The waste material is transported to a specialized facility for chemical decomposition and neutralization. This is a highly recommended method to ensure safe and compliant disposal.
Controlled Incineration The chemical waste is burned in a controlled environment, often mixed with a combustible solvent, in an incinerator equipped with an afterburner and flue gas scrubbing to neutralize harmful emissions. This method is also a viable and common practice for chemical waste disposal[1][2].
Sanitary Landfill (for packaging) After being rendered unusable, contaminated packaging may be disposed of in a sanitary landfill, provided it has been properly decontaminated through triple rinsing or an equivalent method[1].
Recycling/Reconditioning (for packaging) Properly decontaminated containers can be sent for recycling or reconditioning, promoting sustainability in laboratory practices[1].

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Benzathine Benzylpenicillin waste.

start Start: Benzathine Benzylpenicillin Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe collect_waste Collect Waste in a Labeled, Closed Container ppe->collect_waste spill Is there a spill? collect_waste->spill absorb_spill Absorb Spill with Inert Material spill->absorb_spill Yes package_waste Package for Disposal spill->package_waste No absorb_spill->collect_waste disposal_options Select Disposal Method package_waste->disposal_options incineration Controlled Incineration with Flue Gas Scrubbing disposal_options->incineration Option 1 chemical_plant Licensed Chemical Destruction Plant disposal_options->chemical_plant Option 2 end End of Disposal Process incineration->end chemical_plant->end

Caption: Disposal workflow for Benzathine Benzylpenicillin.

References

Essential Safety and Logistical Information for Handling Paclitaxel (C33H36N2O7S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal of Paclitaxel.

This document provides immediate and essential safety protocols for handling Paclitaxel (Chemical Formula: C33H36N2O7S), a potent antineoplastic agent. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling Paclitaxel must use the following personal protective equipment. Double gloving is a mandatory practice to reduce the risk of contamination.

Body PartRequired PPESpecifications
Hands Double Nitrile GlovesChemotherapy-rated, powder-free. Change outer glove immediately if contaminated.[1]
Body Disposable GownLint-free, low-permeability fabric with a solid front and back closure. Cuffs should be tucked under the outer glove.
Eyes Safety GogglesChemical splash goggles with side shields.[1][2]
Respiratory N95 Respirator or HigherRequired when handling the powder form or when there is a risk of aerosolization.[2]

Operational Plan: Safe Handling Protocol

Paclitaxel is a hazardous substance and should be handled in a designated area to prevent cross-contamination.

Preparation and Handling:

  • Designated Area: All handling of Paclitaxel, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet.[1][3]

  • Donning PPE: Before handling, put on all required PPE in the correct order: gown, inner gloves, mask, goggles, and then outer gloves over the gown's cuffs.[2][4]

  • Spill Prevention: Work on a disposable, absorbent pad to contain any potential spills.

  • Solution Preparation: When diluting Paclitaxel, use non-PVC containers and administration sets, such as those made of glass, polypropylene, or polyolefin, to prevent leaching of plasticizers.[5]

  • Avoid Aerosolization: Handle the compound gently to avoid creating dust or aerosols.

  • Labeling: Clearly label all containers with the contents, concentration, and hazard warnings.

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][5]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Disposal Plan

All materials contaminated with Paclitaxel are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Segregation: Do not mix cytotoxic waste with other laboratory waste.

  • Containers: Use designated, leak-proof, and clearly labeled "Cytotoxic Waste" containers. These are often yellow or purple.

  • Sharps: All needles, syringes, and other sharps contaminated with Paclitaxel must be placed in a designated cytotoxic sharps container.

  • Contaminated PPE: All used PPE, including gloves, gowns, and masks, should be disposed of in the cytotoxic waste container.

  • Decontamination: Decontaminate work surfaces with an appropriate cleaning agent after handling is complete.

  • Final Disposal: Cytotoxic waste must be incinerated at a licensed facility.[8]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe handle_compound 3. Handle Compound (Avoid Aerosolization) don_ppe->handle_compound decontaminate 4. Decontaminate Surfaces handle_compound->decontaminate doff_ppe 5. Doff PPE into Cytotoxic Waste decontaminate->doff_ppe dispose_waste 6. Dispose of all Contaminated Materials doff_ppe->dispose_waste

Caption: Workflow for the safe handling of Paclitaxel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.